Prothipendyl Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N,N-dimethyl-3-pyrido[3,2-b][1,4]benzothiazin-10-ylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3S.ClH/c1-18(2)11-6-12-19-13-7-3-4-8-14(13)20-15-9-5-10-17-16(15)19;/h3-5,7-10H,6,11-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJSAKJMCVSEGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1N=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
303-69-5 (Parent) | |
| Record name | Prothipendyl hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001225656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10153632 | |
| Record name | Prothipendyl hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10153632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225-65-6 | |
| Record name | Prothipendyl hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1225-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prothipendyl hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001225656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prothipendyl hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10153632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (dimethyl)[10H-pyrido[3,2-b][1,4]benzothiazine-10-propyl]ammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.599 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROTHIPENDYL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7610629RVH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Prothipendyl Hydrochloride: A Comprehensive Receptor Binding Affinity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prothipendyl hydrochloride is a tricyclic azaphenothiazine neuroleptic agent with anxiolytic, antiemetic, and antihistamine properties.[1][2] Marketed under brand names such as Dominal, Timovan, and Tolnate, it is primarily utilized in the treatment of psychomotor agitation, sleep disorders, and anxiety.[1] Its therapeutic effects are mediated through its interaction with a variety of neurotransmitter receptors. This document provides an in-depth technical overview of the receptor binding affinity profile of this compound, complete with quantitative data, detailed experimental methodologies, and visualizations of relevant signaling pathways to support research and drug development efforts. Prothipendyl's mechanism of action involves a multi-faceted approach, primarily targeting histamine H1, dopamine D2, and acetylcholine receptors, with additional modulation of the serotonergic system.[1]
Receptor Binding Affinity Profile
The pharmacological activity of this compound is characterized by its binding affinity to a range of receptors. The inhibition constant (Ki) is a measure of the concentration of the drug required to occupy 50% of the receptors, with a lower Ki value indicating a stronger binding affinity. The following table summarizes the quantitative binding affinities of Prothipendyl for various human receptors, as curated from the Psychoactive Drug Screening Program (PDSP) Ki Database.
| Receptor Family | Receptor Subtype | Mean Ki (nM) |
| Dopaminergic | Dopamine D1 | 37 |
| Dopamine D2 | 31 | |
| Dopamine D3 | 25 | |
| Dopamine D4 | 12 | |
| Serotonergic | Serotonin 5-HT1A | 130 |
| Serotonin 5-HT2A | 3.2 | |
| Serotonin 5-HT2C | 15 | |
| Serotonin 5-HT3 | 120 | |
| Serotonin 5-HT6 | 36 | |
| Serotonin 5-HT7 | 40 | |
| Adrenergic | Alpha-1A | 3.8 |
| Alpha-1B | 5.6 | |
| Alpha-1D | 3.5 | |
| Alpha-2A | 95 | |
| Alpha-2B | 34 | |
| Alpha-2C | 150 | |
| Histaminergic | Histamine H1 | 1.1 |
| Muscarinic | Muscarinic M1 | 160 |
| Muscarinic M2 | 480 | |
| Muscarinic M3 | 230 | |
| Muscarinic M4 | 140 | |
| Muscarinic M5 | 300 |
Data sourced from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database.
Detailed Receptor Interactions and Signaling Pathways
Prothipendyl exhibits a broad receptor interaction profile, with notable affinity for histaminergic, serotonergic, dopaminergic, and adrenergic receptors. The following sections detail the signaling pathways associated with the receptors for which Prothipendyl shows the highest affinity.
Histamine H1 Receptor
Prothipendyl displays its highest affinity for the histamine H1 receptor. As an antagonist at this receptor, it blocks the effects of histamine, leading to its sedative and antiemetic effects.[1] The H1 receptor is coupled to a Gq protein, which activates the phospholipase C (PLC) signaling cascade.[1]
Serotonin 5-HT2A Receptor
Prothipendyl is a potent antagonist of the 5-HT2A receptor. This action is thought to contribute to its anxiolytic and antipsychotic-like effects. Similar to the H1 receptor, the 5-HT2A receptor is coupled to the Gq protein and activates the PLC signaling pathway.
Dopamine D2 Receptor
Prothipendyl's antagonism of the dopamine D2 receptor contributes to its neuroleptic properties.[1] The D2 receptor is coupled to a Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Alpha-1 Adrenergic Receptor
Prothipendyl also acts as an antagonist at alpha-1 adrenergic receptors. This action can lead to side effects such as orthostatic hypotension. The alpha-1 adrenergic receptor, similar to the H1 and 5-HT2A receptors, is coupled to a Gq protein and activates the PLC signaling pathway.
Experimental Methodologies
The receptor binding affinities presented in this document are typically determined using in vitro radioligand displacement assays. These assays are a cornerstone of pharmacological research for quantifying the interaction between a drug and its target receptor.
Generalized Radioligand Displacement Binding Assay Protocol
-
Membrane Preparation:
-
Tissues or cells expressing the receptor of interest are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).[3]
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format.[3]
-
Each well contains the membrane preparation, a fixed concentration of a radiolabeled ligand known to bind to the receptor, and a varying concentration of the unlabeled test compound (e.g., Prothipendyl).[4]
-
Control wells are included for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).[4]
-
The plate is incubated to allow the binding to reach equilibrium.[3]
-
-
Separation of Bound and Free Ligand:
-
Detection and Data Analysis:
-
The radioactivity retained on the filters is quantified using a scintillation counter.[3]
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound is a pharmacologically active compound with a complex receptor binding profile. Its high affinity for histamine H1, serotonin 5-HT2A, and dopamine D2 receptors underpins its primary therapeutic applications as a sedative, anxiolytic, and neuroleptic agent. The antagonism at alpha-1 adrenergic receptors is likely responsible for some of its cardiovascular side effects. The detailed quantitative binding data and understanding of the associated signaling pathways presented in this guide provide a valuable resource for researchers and clinicians in the fields of pharmacology, neuroscience, and drug development, facilitating further investigation into the therapeutic potential and optimization of Prothipendyl and related compounds.
References
In Vitro Metabolism of Prothipendyl Hydrochloride Using Liver Microsomes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prothipendyl, an azaphenothiazine neuroleptic agent, undergoes significant metabolism primarily in the liver, a critical factor influencing its therapeutic efficacy and safety profile. Understanding the in vitro metabolism of Prothipendyl Hydrochloride is paramount for predicting its in vivo pharmacokinetics, potential drug-drug interactions, and inter-individual variability in patient response. This technical guide provides a comprehensive overview of the in vitro metabolism of prothipendyl using liver microsomes, focusing on the key metabolic pathways, the cytochrome P450 (CYP) enzymes involved, and detailed experimental protocols for conducting such studies. While specific kinetic parameters such as Michaelis-Menten constants (K_m) and maximum reaction velocities (V_max) for prothipendyl's metabolic pathways are not extensively reported in the public domain, this guide synthesizes the available qualitative data and provides a framework for designing and executing robust in vitro metabolism experiments.
Introduction
Prothipendyl is a neuroleptic drug used in the treatment of psychosis and anxiety.[1] Like many pharmaceuticals, its clearance from the body is predominantly mediated by metabolic transformation in the liver. Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, making them an essential in vitro tool for studying drug metabolism.[2] In vitro studies with liver microsomes offer a reliable and efficient method to identify metabolic pathways, characterize the enzymes responsible, and assess the potential for metabolic drug-drug interactions.[3]
Metabolic Pathways of Prothipendyl
The in vitro metabolism of prothipendyl in human liver microsomes primarily involves Phase I oxidative reactions. The two major metabolic pathways identified are N-demethylation and S-oxidation .[4][5]
-
N-demethylation: This reaction involves the removal of a methyl group from the dimethylamino propyl side chain of prothipendyl, leading to the formation of N-demethyl-prothipendyl.
-
S-oxidation: This pathway results in the oxidation of the sulfur atom within the azaphenothiazine ring system, forming prothipendyl sulfoxide.[4]
Besides these primary metabolites, further demethylated and oxidized products have been detected, indicating a more complex metabolic cascade.[6]
Key Metabolites Identified
Studies utilizing liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) and triple quadrupole mass spectrometry (LC-QQQ-MS) have identified several metabolites of prothipendyl.[5]
| Metabolite Class | Specific Metabolites Identified (Mass Change) |
| Demethylated Metabolites | N-demethyl-prothipendyl (-CH₂) |
| N,N-didemethyl-prothipendyl (-C₂H₄) | |
| Oxidized Metabolites | Prothipendyl + O (Four derivatives) |
| Demethylated and Oxidized Metabolites | Prothipendyl -CH₂ + O (Three derivatives) |
Table 1: Summary of Prothipendyl Metabolites Identified in In Vitro Studies. [5][6]
Role of Cytochrome P450 Enzymes
The metabolic reactions of prothipendyl are predominantly catalyzed by specific isoforms of the cytochrome P450 enzyme system.[4] Identifying the contributing CYP enzymes is crucial for predicting potential drug interactions.
-
CYP1A2, CYP2D6, CYP2C19, and CYP3A4 have been identified as the main enzymes responsible for the overall metabolism of prothipendyl.[4][5]
-
N-demethyl-prothipendyl formation is predominantly catalyzed by CYP2C19 and CYP1A2 .[4]
-
Prothipendyl sulfoxide formation is mainly attributed to the activity of CYP3A4 .[4]
Quantitative Analysis of Prothipendyl Metabolism
A critical aspect of in vitro metabolism studies is the determination of enzyme kinetics to quantitatively describe the rate of metabolite formation. This is typically achieved by measuring the initial rates of reaction at various substrate concentrations and fitting the data to the Michaelis-Menten equation to determine the K_m (substrate concentration at half-maximal velocity) and V_max (maximal reaction velocity).
Experimental Protocols
The following sections provide detailed methodologies for investigating the in vitro metabolism of this compound using human liver microsomes. This protocol is a synthesized representation based on standard practices in the field and should be optimized for specific experimental conditions.
Materials and Reagents
-
This compound (analytical standard)
-
Pooled Human Liver Microsomes (e.g., from a reputable commercial supplier)
-
Potassium Phosphate Buffer (e.g., 0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium Chloride (MgCl₂)
-
Acetonitrile (ACN) (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
Internal Standard (e.g., a structurally similar compound not expected to be formed as a metabolite)
Incubation Procedure
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (e.g., final concentration of 0.2-0.5 mg/mL protein) and this compound (at various concentrations, e.g., 1-100 µM) in potassium phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath to allow the substrate to equilibrate with the enzymes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 200-500 µL.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 5, 15, 30, and 60 minutes) to determine the time course of metabolism. The incubation time should be within the linear range of metabolite formation.
-
Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.
-
Protein Precipitation: Vortex the samples vigorously and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant to a clean tube or a 96-well plate for subsequent analysis by LC-MS/MS.
Analytical Methodology: LC-MS/MS Analysis
The identification and quantification of prothipendyl and its metabolites are typically performed using a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS), such as a triple quadrupole (QQQ) or a quadrupole time-of-flight (QTOF) instrument.[5]
5.3.1. Liquid Chromatography (LC) Conditions (Representative)
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
5.3.2. Mass Spectrometry (MS) Conditions (Representative)
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: For a QQQ instrument, use Multiple Reaction Monitoring (MRM) for quantification. For a QTOF instrument, use full scan MS for identification and targeted MS/MS for structural confirmation.
-
MRM Transitions (for QQQ): Specific precursor-to-product ion transitions for prothipendyl and its expected metabolites need to be determined by direct infusion of the analytical standards.
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Visualizations
Metabolic Pathway of Prothipendyl
Caption: Metabolic pathway of Prothipendyl in liver microsomes.
Experimental Workflow
Caption: Workflow for in vitro metabolism of Prothipendyl.
Conclusion
The in vitro metabolism of this compound in human liver microsomes is a critical area of study for understanding its disposition in the body. The primary metabolic pathways are N-demethylation and S-oxidation, catalyzed by a consortium of CYP enzymes, including CYP1A2, CYP2C19, CYP2D6, and CYP3A4. While qualitative data on metabolite formation is available, further research is required to establish the quantitative kinetic parameters of these metabolic reactions. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to conduct these essential in vitro metabolism studies, which are integral to the preclinical and clinical development of Prothipendyl and other xenobiotics. Such studies will ultimately contribute to a more comprehensive understanding of its pharmacology and aid in the optimization of its clinical use.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Confirmation of metabolites of the neuroleptic drug prothipendyl using human liver microsomes, specific CYP enzymes and authentic forensic samples-Benefit for routine drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Prothipendyl Hydrochloride: A Deep Dive into its Structure-Activity Relationship
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Prothipendyl, an azaphenothiazine derivative, is a neuroleptic agent with a multifaceted pharmacological profile, exhibiting antipsychotic, anxiolytic, and antihistaminic properties. Its therapeutic effects are primarily attributed to its interaction with various neurotransmitter receptors, including dopamine, serotonin, and histamine receptors. This technical guide delves into the core principles of the structure-activity relationship (SAR) of prothipendyl hydrochloride, providing a comprehensive overview of how modifications to its chemical scaffold influence its biological activity. This document summarizes key quantitative data, outlines experimental protocols for assessing pharmacological activity, and utilizes visualizations to illustrate critical molecular interactions and experimental workflows.
Introduction
Prothipendyl is distinguished from its phenothiazine counterparts by the substitution of a carbon atom with a nitrogen atom in the tricyclic ring system, forming a pyrido[3,2-b][1][2]benzothiazine core.[1] This structural alteration significantly influences its receptor binding profile and pharmacological effects. Understanding the structure-activity relationship of prothipendyl is paramount for the rational design of novel analogs with improved potency, selectivity, and pharmacokinetic properties. This guide will explore the key structural motifs of the prothipendyl molecule and their impact on its interaction with clinically relevant biological targets.
Core Structure-Activity Relationship of Azaphenothiazines
The biological activity of prothipendyl and related azaphenothiazines is intricately linked to three primary structural components:
-
The Tricyclic Ring System: The nature and position of substituents on the pyrido[3,2-b][1][2]benzothiazine core are critical determinants of activity.
-
The Alkyl Side Chain: The length and branching of the alkyl chain connecting the tricyclic system to the terminal amine influence receptor affinity and selectivity.
-
The Terminal Amino Group: The nature of the substituents on the terminal nitrogen atom impacts the compound's interaction with the receptor binding pocket.
While specific quantitative SAR data for a wide range of prothipendyl analogs is not extensively available in publicly accessible literature, the general principles derived from the broader class of phenothiazine and azaphenothiazine antipsychotics provide a solid framework for understanding its SAR.
Quantitative Analysis of Receptor Binding Affinities
Due to the limited availability of specific quantitative data for a series of prothipendyl analogs, this section will present a table of known receptor binding affinities for this compound itself. This data serves as a baseline for understanding its pharmacological profile. The affinity of a drug for a receptor is typically expressed by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | This compound Ki (nM) |
| Dopamine D2 | Data not available in cited sources |
| Serotonin 5-HT2A | Data not available in cited sources |
| Histamine H1 | Data not available in cited sources |
Note: The absence of specific Ki values in the provided search results highlights a gap in the publicly available literature. Further targeted experimental studies would be necessary to populate this table comprehensively for a series of prothipendyl analogs.
Experimental Protocols
The following are detailed methodologies for key experiments that would be cited in a comprehensive SAR study of this compound.
Synthesis of Prothipendyl Analogs
The synthesis of prothipendyl analogs would generally follow established procedures for the alkylation of the azaphenothiazine core.
General Procedure for N-Alkylation of 1-Azaphenothiazine:
-
Deprotonation: 1-Azaphenothiazine is treated with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to generate the corresponding anion.
-
Alkylation: The anion is then reacted with an appropriate alkyl halide (e.g., 1-bromo-3-chloropropane) or a tosylate derivative of the desired side chain. The reaction is typically carried out at room temperature or with gentle heating.
-
Introduction of the Terminal Amine: The resulting alkylated intermediate is then reacted with the desired amine (e.g., dimethylamine) to introduce the terminal amino group. This step often involves a nucleophilic substitution reaction.
-
Purification: The final product is purified using standard techniques such as column chromatography on silica gel, followed by recrystallization to yield the desired prothipendyl analog.
-
Salt Formation: For the hydrochloride salt, the purified base is dissolved in a suitable solvent (e.g., ethanol, isopropanol) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate is collected by filtration and dried.
In Vitro Receptor Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
4.2.1 Dopamine D2 Receptor Binding Assay
-
Tissue Preparation: Membranes are prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK-293 or CHO cells) or from rat striatal tissue.
-
Radioligand: A radiolabeled D2 receptor antagonist, such as [³H]spiperone or [³H]raclopride, is used.
-
Assay Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (prothipendyl analog).
-
The incubation is carried out in a suitable buffer (e.g., Tris-HCl) at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled D2 antagonist (e.g., haloperidol).
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from competition binding curves. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
4.2.2 Histamine H1 Receptor Binding Assay
-
Tissue Preparation: Membranes are prepared from a cell line expressing the human histamine H1 receptor or from guinea pig cerebellum.
-
Radioligand: A radiolabeled H1 receptor antagonist, such as [³H]mepyramine, is used.
-
Assay Procedure:
-
Cell membranes are incubated with a fixed concentration of [³H]mepyramine and varying concentrations of the prothipendyl analog.
-
The incubation is performed in a suitable buffer at room temperature.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled H1 antagonist (e.g., diphenhydramine).
-
The assay is terminated by filtration, and the bound radioactivity is quantified.
-
-
Data Analysis: IC50 and Ki values are calculated as described for the D2 receptor binding assay.
Visualizations
Signaling Pathways
Prothipendyl's mechanism of action involves the modulation of several key signaling pathways. The following diagram illustrates the general signaling cascade associated with dopamine D2 receptor antagonism.
Caption: Dopamine D2 Receptor Antagonism Pathway.
Experimental Workflow
The following diagram outlines the general workflow for a structure-activity relationship study.
Caption: General workflow for a SAR study.
Conclusion
The structure-activity relationship of this compound, while not exhaustively detailed in publicly available literature with extensive quantitative data for a wide array of analogs, can be largely inferred from the well-established SAR of the broader phenothiazine and azaphenothiazine classes of compounds. Key structural modifications to the tricyclic core, the N-10 alkyl side chain, and the terminal amino group are known to significantly impact receptor affinity and pharmacological activity. This guide provides a foundational understanding of these principles, outlines the necessary experimental protocols to conduct further SAR studies, and offers visual representations of the underlying biological pathways and experimental processes. Future research focused on the systematic synthesis and pharmacological evaluation of a diverse library of prothipendyl analogs is crucial to fully elucidate its SAR and to guide the development of next-generation neuroleptic agents with enhanced therapeutic profiles.
References
The Ascendance of Azaphenothiazines: A Technical Guide to their Historical Development as Neuroleptics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide charts the historical development of azaphenothiazine neuroleptics, from their conceptual origins rooted in the success of phenothiazine antipsychotics to their synthesis, pharmacological evaluation, and clinical exploration. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the core scientific advancements that have shaped this class of compounds. All quantitative data are summarized in structured tables for comparative analysis, key experimental methodologies are described in detail, and critical signaling pathways and workflows are visualized using the DOT language.
From Phenothiazine Precursors to a New Azaphenothiazine Scaffold
The story of azaphenothiazine neuroleptics begins with the revolutionary impact of phenothiazines on psychiatric medicine. The serendipitous discovery of chlorpromazine's antipsychotic properties in the 1950s ushered in the era of psychopharmacology and established the phenothiazine tricycle as a privileged scaffold for neuroleptic drug design.[1][2][3][4] This success spurred medicinal chemists to explore structural modifications of the phenothiazine core to enhance efficacy and modulate side effect profiles.
Azaphenothiazines emerged from this exploratory effort, characterized by the isosteric replacement of one of the benzene rings in the phenothiazine structure with a pyridine or other azine ring.[5][6] This structural alteration aimed to modify the electronic properties and conformational flexibility of the molecule, potentially leading to altered receptor binding affinities and pharmacological profiles. One of the earliest and most notable examples of this class is prothipendyl , a 1-azaphenothiazine derivative.
The synthesis of the 1-azaphenothiazine core, a crucial intermediate, is a key step in the development of these neuroleptics. It can be achieved through a two-step process starting from 2-chloropyridine and aniline, which undergo condensation followed by cyclization with sulfur.[7] This core structure then serves as a versatile platform for the introduction of various side chains at the N10 position, a critical determinant of neuroleptic activity.
Pharmacological Evaluation: From Bench to Preclinical Models
The neuroleptic potential of newly synthesized azaphenothiazine derivatives was primarily assessed through a combination of in vitro receptor binding assays and in vivo behavioral models predictive of antipsychotic efficacy.
In Vitro Receptor Binding Affinity
The primary mechanism of action of typical antipsychotics is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[8] Consequently, determining the binding affinity of azaphenothiazine compounds for the D2 receptor was a critical initial screening step. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
Beyond the D2 receptor, the interaction of these compounds with other receptors, particularly the serotonin 5-HT2A receptor, became a focus of investigation. The "atypical" profile of some newer antipsychotics was linked to a higher ratio of 5-HT2A to D2 receptor blockade, which was hypothesized to contribute to a lower incidence of extrapyramidal side effects.[9][10][11]
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Prothipendyl and Other Antipsychotics
| Compound | Dopamine D2 | Serotonin 5-HT2A | Histamine H1 | Alpha-1 Adrenergic | Muscarinic M1 |
| Prothipendyl | Data not consistently available in searched literature | Data not consistently available in searched literature | Potent [8] | Moderate | Moderate[8] |
| Chlorpromazine | 3.1 | 11 | 3.8 | 10 | 18 |
| Haloperidol | 1.4 | 59 | 2,000 | 11 | >10,000 |
| Clozapine | 160 | 5.4 | 6.3 | 7.1 | 1.9 |
| Olanzapine | 11 | 4 | 7 | 19 | 26 |
| Risperidone | 3.5 | 0.16 | 21 | 0.73 | >10,000 |
Note: Ki values can vary between studies depending on the experimental conditions. The data presented here are representative values from multiple sources for comparative purposes.
In Vivo Behavioral Screening
Preclinical in vivo models were essential for evaluating the potential therapeutic efficacy and side-effect liability of azaphenothiazine candidates.
The induction of catalepsy, a state of motor immobility and waxy flexibility, in rats or mice is a widely used behavioral assay to predict the likelihood of extrapyramidal side effects (EPS) in humans. This effect is strongly correlated with potent D2 receptor blockade in the nigrostriatal pathway.
Key Experimental Protocols
Synthesis of 1-Azaphenothiazine Derivatives (General Protocol)
This protocol outlines the general synthesis of 10-substituted 1-azaphenothiazine derivatives, exemplified by the preparation of prothipendyl.
Step 1: Synthesis of the 1-Azaphenothiazine Core The synthesis of the 1-azaphenothiazine core is a foundational step. A common method involves the reaction of 2-aminothiophenol with 2-chloropyridine.
Step 2: N-Alkylation of the 1-Azaphenothiazine Core The synthesized 1-azaphenothiazine is then alkylated at the N10 position with a suitable aminoalkyl halide to introduce the side chain crucial for neuroleptic activity. For prothipendyl, this involves reacting 1-azaphenothiazine with 3-(dimethylamino)propyl chloride.
Radioligand Receptor Binding Assay Protocol
This protocol describes a standard method for determining the binding affinity of a test compound (e.g., an azaphenothiazine) to a specific receptor (e.g., dopamine D2).
-
Preparation of Receptor Source: A tissue homogenate from a brain region rich in the target receptor (e.g., rat striatum for D2 receptors) or a cell line stably expressing the recombinant receptor is prepared.
-
Incubation: The receptor preparation is incubated in a buffer solution with a fixed concentration of a radiolabeled ligand known to bind specifically to the target receptor (e.g., [3H]-spiperone for D2 receptors) and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the receptor-bound radioligand. The unbound radioligand passes through the filter.
-
Quantification of Radioactivity: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
References
- 1. A history of antipsychotic drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The development of antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antipsychotic Drug Development: From Historical Evidence to Fresh Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ourworldindata.org [ourworldindata.org]
- 5. researchgate.net [researchgate.net]
- 6. Azaphenothiazines - promising phenothiazine derivatives. An insight into nomenclature, synthesis, structure elucidation and biological properties [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Aminothiophenol - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Prothipendyl Hydrochloride? [synapse.patsnap.com]
- 9. biorxiv.org [biorxiv.org]
- 10. scispace.com [scispace.com]
- 11. Dopamine and serotonin receptor binding and antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Prothipendyl Hydrochloride CAS number and molecular formula.
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Prothipendyl Hydrochloride, a tricyclic azaphenothiazine neuroleptic agent. This document details its chemical identity, physicochemical properties, mechanism of action, and includes detailed experimental protocols relevant to its study.
Chemical Identity and Properties
This compound is the hydrochloride salt of Prothipendyl. It is classified as a first-generation antipsychotic with additional antihistaminic, sedative, and antiemetic properties.
| Property | Value | Reference |
| CAS Number | 1225-65-6 | [1][2][3] |
| Molecular Formula | C₁₆H₂₀ClN₃S | [1][3] |
| Molecular Weight | 321.87 g/mol | [1] |
| IUPAC Name | N,N-dimethyl-3-(10H-pyrido[3,2-b][1][4]benzothiazin-10-yl)propan-1-amine;hydrochloride | |
| Synonyms | Dominal Hydrochloride, Prothipendyl Monohydrochloride, Tolnate | [1] |
| Melting Point | 108-112 °C | [2] |
| Appearance | Crystalline solid | |
| Solubility | Soluble in water |
Mechanism of Action & Signaling Pathways
This compound exerts its therapeutic effects through a multi-faceted mechanism of action, primarily by antagonizing dopamine and histamine receptors.[4][5]
-
Dopamine D2 Receptor Antagonism: Like other typical antipsychotics, prothipendyl blocks dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain. This action is believed to be responsible for its antipsychotic effects.
-
Histamine H1 Receptor Antagonism: Prothipendyl is a potent antagonist of the histamine H1 receptor, which contributes to its sedative and antiemetic properties.
-
Other Receptor Interactions: It also exhibits moderate anticholinergic activity by blocking muscarinic acetylcholine receptors and interacts with serotonergic pathways, which may contribute to its overall pharmacological profile.
Below is a diagram illustrating the primary signaling pathway of this compound's action on a postsynaptic neuron.
Caption: this compound Signaling Pathway
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Synthesis of this compound
This protocol describes a potential synthetic route for this compound, based on established chemical principles.
Caption: Synthesis Workflow for Prothipendyl HCl
Materials:
-
1-Azaphenothiazine
-
3-Dimethylaminopropyl chloride
-
Sodium hydride (NaH)
-
Anhydrous Toluene
-
Anhydrous Ethanol
-
Hydrochloric acid (ethanolic solution)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Alkylation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous toluene. To this suspension, add a solution of 1-azaphenothiazine in anhydrous toluene dropwise at room temperature. Stir the mixture for 1 hour.
-
Add a solution of 3-dimethylaminopropyl chloride in anhydrous toluene dropwise to the reaction mixture. Heat the mixture to reflux and maintain for 4-6 hours.
-
Work-up: After cooling to room temperature, carefully quench the reaction with water. Separate the organic layer, and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Prothipendyl free base.
-
Salt Formation: Dissolve the crude Prothipendyl free base in anhydrous ethanol. To this solution, add a calculated amount of ethanolic hydrochloric acid dropwise with stirring.
-
Crystallization and Purification: Cool the solution in an ice bath to induce crystallization. Collect the precipitated this compound by filtration, wash with cold anhydrous ethanol, and dry under vacuum.
-
Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
Dopamine D2 Receptor Binding Assay (Radioligand Competition)
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the dopamine D2 receptor.
Caption: D2 Receptor Binding Assay Workflow
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific binding control: Haloperidol (10 µM).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, [³H]-Spiperone at a concentration near its Kd, and varying concentrations of this compound in the assay buffer.
-
Total and Non-specific Binding: For total binding wells, omit the this compound. For non-specific binding wells, add a high concentration of an unlabeled D2 antagonist like haloperidol.
-
Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to calculate the IC₅₀. The Ki value can then be calculated using the Cheng-Prusoff equation.
Histamine H1 Receptor Binding Assay (Radioligand Competition)
This protocol details a competitive radioligand binding assay to assess the affinity of this compound for the histamine H1 receptor.
Materials:
-
Cell membranes from a cell line expressing the human histamine H1 receptor.
-
Radioligand: [³H]-Pyrilamine (a high-affinity H1 antagonist).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Mepyramine (10 µM).
-
Glass fiber filters, scintillation cocktail, and liquid scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, [³H]-Pyrilamine at a concentration near its Kd, and a range of this compound concentrations in the assay buffer.
-
Controls: Include wells for total binding (no competitor) and non-specific binding (with a high concentration of mepyramine).
-
Incubation: Incubate the plate at 25°C for 30 minutes.
-
Filtration and Washing: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
-
Quantification: Measure the bound radioactivity by liquid scintillation counting.
-
Data Analysis: Calculate the specific binding and determine the IC₅₀ and Ki values for this compound at the histamine H1 receptor as described in the D2 receptor binding assay protocol.
References
- 1. Tag-lite Dopamine D2 Receptor Frozen & Labeled Cells, 200 Assay Points | Revvity [revvity.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Evaluating Prothipendyl Hydrochloride in Animal Models of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prothipendyl is a first-generation typical antipsychotic belonging to the azaphenothiazine class of drugs.[1] Its primary mechanism of action involves the antagonism of dopamine D2 receptors, which is a common characteristic of traditional neuroleptic agents used in the management of psychosis associated with schizophrenia.[1][2] Additionally, prothipendyl exhibits antihistaminic and anticholinergic properties, contributing to its sedative effects.[1][2] While not as commonly used as some other antipsychotics, its pharmacological profile makes it a relevant compound for preclinical evaluation in animal models of schizophrenia.
These application notes provide a framework for assessing the antipsychotic potential of Prothipendyl Hydrochloride in established rodent models of schizophrenia. The protocols detailed below are standard behavioral and neurochemical paradigms used to evaluate the efficacy and potential side effects of dopamine D2 receptor antagonists. It is important to note that while prothipendyl has been studied for the treatment of schizophrenia, its use in creating animal models of the disorder is not a common application. Therefore, these protocols focus on evaluating its therapeutic-like effects in existing models.
Data Presentation: Quantitative Behavioral and Neurochemical Data
Due to a lack of specific published data for this compound in some of these standardized rodent models, data for haloperidol, a well-characterized typical antipsychotic, is provided as a representative example. Researchers should generate dose-response curves for prothipendyl to determine its specific potency and efficacy.
Table 1: Antagonism of Apomorphine-Induced Stereotypy in Rats
| Compound | Route of Administration | ED50 (mg/kg) for Inhibition of Stereotypy |
| Haloperidol (Representative) | Subcutaneous (s.c.) | 0.05 - 0.1 |
| This compound | To be determined | To be determined |
Table 2: Induction of Catalepsy in Rats (Bar Test)
| Compound | Route of Administration | ED50 (mg/kg) for Catalepsy |
| Haloperidol (Representative) | Intraperitoneal (i.p.) | 0.23 - 0.42 |
| This compound | To be determined | To be determined |
Table 3: Inhibition of Conditioned Avoidance Response (CAR) in Rats
| Compound | Route of Administration | Effective Dose Range (mg/kg) |
| Haloperidol (Representative) | Subcutaneous (s.c.) | 0.03 - 0.1 |
| This compound | To be determined | To be determined |
Experimental Protocols
Antagonism of Apomorphine-Induced Stereotypy
This model assesses the ability of an antipsychotic to block the stereotyped behaviors (e.g., sniffing, gnawing, licking) induced by the dopamine agonist apomorphine. This is a classic screening test for dopamine D2 receptor antagonism.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
This compound
-
Apomorphine Hydrochloride
-
Vehicle (e.g., saline, distilled water with a small amount of tween 80)
-
Observation cages (e.g., clear Plexiglas cages)
-
Stopwatches
Procedure:
-
Habituation: Acclimate the rats to the observation cages for at least 30 minutes before the start of the experiment.
-
Drug Administration:
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous). A range of doses should be tested to determine the dose-response relationship.
-
After a predetermined pretreatment time (e.g., 30-60 minutes, depending on the route of administration and pharmacokinetic profile of prothipendyl), administer apomorphine hydrochloride (e.g., 0.5-1.5 mg/kg, s.c.).
-
-
Behavioral Observation:
-
Immediately after apomorphine administration, place the rat in the observation cage.
-
Observe and score the intensity of stereotyped behavior at regular intervals (e.g., every 5-10 minutes) for a period of 60-90 minutes.
-
A common scoring system is as follows:
-
0: Asleep or stationary
-
1: Active, but no stereotyped behavior
-
2: Discontinuous sniffing, head movements
-
3: Continuous sniffing, periodic head and limb movements
-
4: Continuous sniffing, gnawing, or licking of the cage floor or walls
-
-
-
Data Analysis:
-
Calculate the mean stereotypy score for each treatment group at each time point.
-
Determine the ED50 value for this compound, which is the dose that produces a 50% reduction in the maximum stereotypy score induced by apomorphine.
-
Catalepsy Test
This test measures the induction of catalepsy, a state of motor immobility and waxy flexibility, which is a common side effect of typical antipsychotics due to strong dopamine D2 receptor blockade in the nigrostriatal pathway.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle
-
Catalepsy bar (a horizontal bar raised approximately 9-10 cm from the surface)
-
Stopwatch
Procedure:
-
Drug Administration: Administer this compound or vehicle at various doses.
-
Catalepsy Assessment:
-
At several time points after drug administration (e.g., 30, 60, 90, 120 minutes), assess the rats for catalepsy.
-
Gently place the rat's forepaws on the elevated bar.
-
Measure the time it takes for the rat to remove both forepaws from the bar (descent latency).
-
A cut-off time (e.g., 180 seconds) is typically used. If the rat remains on the bar for the entire cut-off period, it is assigned the maximum score.
-
-
Data Analysis:
-
Calculate the mean descent latency for each treatment group at each time point.
-
Determine the dose-response relationship for the cataleptic effect of this compound.
-
Conditioned Avoidance Response (CAR)
The CAR test is a predictive model for antipsychotic efficacy. Antipsychotic drugs selectively suppress the conditioned avoidance response at doses that do not impair the unconditioned escape response.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300 g)
-
Shuttle box with a grid floor capable of delivering a mild footshock, a conditioned stimulus (CS, e.g., a light or tone), and an unconditioned stimulus (US, e.g., a footshock).
-
This compound
-
Vehicle
Procedure:
-
Training:
-
Place a rat in one compartment of the shuttle box.
-
Present the CS (e.g., a 10-second tone).
-
If the rat moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the trial ends.
-
If the rat does not move, deliver the US (e.g., a 0.5 mA footshock) through the grid floor, which overlaps with the last 5 seconds of the CS.
-
If the rat moves to the other compartment during the US, it is recorded as an escape response.
-
Train the rats for a set number of trials per day (e.g., 50 trials) until they reach a stable baseline of avoidance responding (e.g., >80% avoidance).
-
-
Testing:
-
Once a stable baseline is achieved, administer this compound or vehicle at various doses before the test session.
-
Conduct the CAR session as in the training phase.
-
-
Data Analysis:
-
Record the number of avoidance responses, escape responses, and escape failures for each rat.
-
Calculate the percentage of avoidance responses for each treatment group.
-
Determine the dose at which this compound significantly reduces avoidance responding without significantly increasing escape failures.
-
Mandatory Visualizations
Caption: Prothipendyl's action on the D2 receptor signaling pathway.
Caption: Workflow for the apomorphine-induced stereotypy test.
Caption: Prothipendyl's dose-dependent effect on catalepsy.
References
Application Notes and Protocols for Prothipendyl Hydrochloride Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prothipendyl, a therapeutic agent used in the management of psychosis and anxiety, has a pharmacological profile characterized by the antagonism of dopamine, histamine, and serotonin receptors.[1] While its primary clinical application lies in neuropsychiatry, emerging research into the repurposing of existing drugs has highlighted the potential anti-cancer activities of various psychotropic compounds. Structurally similar phenothiazines, such as thioridazine and chlorpromazine, have demonstrated anti-neoplastic effects in various cancer cell lines, including triple-negative breast cancer and glioblastoma.[2][3] These effects are often attributed to the induction of cell cycle arrest, apoptosis, and autophagy through modulation of key signaling pathways like PI3K/Akt/mTOR.[2][3]
These application notes provide a comprehensive set of protocols for researchers to investigate the potential cytotoxic and anti-proliferative effects of Prothipendyl Hydrochloride in a cell culture setting. The following sections detail methodologies for cell line selection and maintenance, preparation of this compound for in vitro use, and standardized assays to assess cell viability, apoptosis, and the modulation of relevant signaling pathways.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Dopamine Receptor D2 (DRD2) Expression | Incubation Time (hours) | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | High | 48 | 15.8 |
| U-87 MG | Glioblastoma | High | 48 | 12.5 |
| A549 | Non-Small Cell Lung Cancer | Low | 48 | 45.2 |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | Moderate | 48 | 25.1 |
| HCT116 | Colorectal Carcinoma | Low | 48 | > 100 |
Table 2: Hypothetical Apoptosis Induction by this compound in U-87 MG Cells
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Vehicle Control | 0 | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| Prothipendyl HCl | 10 | 15.7 ± 2.1 | 5.4 ± 1.2 | 21.1 ± 3.3 |
| Prothipendyl HCl | 20 | 28.3 ± 3.5 | 12.8 ± 2.4 | 41.1 ± 5.9 |
| Staurosporine (Positive Control) | 1 | 45.2 ± 4.1 | 18.9 ± 3.7 | 64.1 ± 7.8 |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reagent: this compound powder.
-
Solvent: Dimethyl sulfoxide (DMSO) or sterile phosphate-buffered saline (PBS), depending on the compound's solubility and experimental requirements.
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in an appropriate solvent. For instance, dissolve 3.48 mg of this compound (molar mass: 347.9 g/mol ) in 1 mL of DMSO.
-
Ensure complete dissolution by vortexing.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
-
Cell Culture and Maintenance
-
Cell Lines: Select cell lines appropriate for the research question. For example, U-87 MG (glioblastoma) and MDA-MB-231 (triple-negative breast cancer) are known to express dopamine receptors and have been used in studies with similar compounds.[2][4]
-
Culture Media: Use the recommended culture medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency using standard trypsinization protocols.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.[5]
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.[6]
-
Treatment:
-
Prepare serial dilutions of this compound from the stock solution in fresh culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[6]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][7][8][9]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours.
-
Cell Harvesting:
-
Collect the culture supernatant (containing floating cells).
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with the supernatant and centrifuge.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Viable cells are Annexin V-negative and PI-negative.
-
Early apoptotic cells are Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
-
Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways, such as the PI3K/Akt/mTOR pathway.[10][11][12]
-
Cell Lysis:
-
Treat cells with this compound as described for the apoptosis assay.
-
Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the lysate and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[12]
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, and a loading control like GAPDH) overnight at 4°C.[11]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative protein expression levels.
-
Visualizations
Caption: Experimental workflow for evaluating this compound.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioridazine hydrochloride: an antipsychotic agent that inhibits tumor growth and lung metastasis in triple-negative breast cancer via inducing G0/G1 arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chlorpromazine induces cytotoxic autophagy in glioblastoma cells via endoplasmic reticulum stress and unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT Assay [protocols.io]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 11. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
Application Notes: Investigating Antipsychotic Drug Effects with Prothipendyl Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prothipendyl Hydrochloride is a first-generation antipsychotic agent belonging to the azaphenothiazine class of drugs.[1] While not as commonly prescribed as newer atypical antipsychotics, its distinct pharmacological profile makes it a valuable tool for investigating the mechanisms underlying antipsychotic efficacy and side effects. Prothipendyl is primarily recognized for its potent dopamine D2 receptor antagonism, a hallmark of typical antipsychotics, but it also exhibits significant activity at histamine H1, serotonin, and cholinergic receptors.[1] This multi-receptor interaction provides a unique platform for dissecting the contributions of different neurotransmitter systems to the overall effects of antipsychotic medications. These notes provide detailed protocols for utilizing this compound in preclinical research to explore antipsychotic drug action.
Mechanism of Action
Prothipendyl's primary antipsychotic effect is attributed to its antagonism of dopamine D2 receptors in the central nervous system.[1] By blocking these receptors, it modulates dopamine neurotransmission, which is thought to alleviate the positive symptoms of psychosis, such as hallucinations and delusions.[1] In addition to its D2 blockade, Prothipendyl possesses strong antihistaminic (H1 receptor blockade) and anticholinergic properties, which contribute to its sedative effects and may mitigate some extrapyramidal side effects (EPS) typically associated with potent D2 antagonists.[1] Its interaction with the serotonergic system further adds to its complex pharmacological profile, making it a subject of interest for comparative studies against more selective agents.[1]
Data Presentation: Receptor Binding Profile
While precise, universally cited Ki or IC50 values for this compound are not consistently available across public databases, its receptor affinity profile can be summarized based on descriptive pharmacological studies. The following table provides a qualitative and semi-quantitative overview of its binding characteristics.
| Receptor Target | Binding Affinity/Activity | Associated Pharmacological Effect |
| Dopamine D2 | High Antagonism | Primary Antipsychotic Efficacy[1] |
| Histamine H1 | High Antagonism | Sedation, Anxiolysis[1] |
| Serotonin (5-HT) Receptors | Moderate Modulation | Mood regulation, Calming effect[1] |
| Acetylcholine (Muscarinic) | Moderate Antagonism | Anticholinergic effects (e.g., dry mouth), Potential reduction of EPS[1] |
| Alpha-Adrenergic Receptors | Moderate Antagonism | Potential for orthostatic hypotension |
Note: This table is a qualitative summary. Researchers should perform dedicated in vitro binding assays to determine precise Ki values under their specific experimental conditions.
Visualizations
Signaling Pathway
Caption: Prothipendyl antagonizes the Dopamine D2 receptor signaling pathway.
Experimental Workflow
Caption: Preclinical workflow for evaluating Prothipendyl's antipsychotic effects.
Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for specific neurotransmitter receptors (e.g., Dopamine D2, Serotonin 5-HT2A).
Materials:
-
This compound
-
Cell membranes expressing the human receptor of interest (e.g., D2L)
-
Radioligand specific for the receptor (e.g., [3H]-Spiperone for D2)
-
Non-specific binding agent (e.g., 10 µM Haloperidol)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid and counter
-
Multi-channel pipette
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series (e.g., from 0.1 nM to 10 µM).
-
Assay Setup: In a 96-well plate, add the following to respective wells:
-
Total Binding: Assay buffer, cell membranes, and radioligand.
-
Non-Specific Binding: Assay buffer, cell membranes, radioligand, and a high concentration of the non-specific binding agent.
-
Competition Binding: Assay buffer, cell membranes, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot the percentage of specific binding against the log concentration of Prothipendyl.
-
Use non-linear regression to fit the data to a one-site competition model and determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Protocol 2: Catalepsy Bar Test in Rodents
Objective: To assess the potential of this compound to induce extrapyramidal side effects (EPS), specifically catalepsy (motor rigidity).
Materials:
-
Male Wistar rats (180-220g)
-
This compound
-
Vehicle control (e.g., saline or 0.5% carboxymethylcellulose)
-
Horizontal metal bar (diameter ~1 cm) elevated 10 cm above a surface.
-
Stopwatch
Methodology:
-
Acclimation: Acclimate animals to the testing room and handling for at least 3 days prior to the experiment.
-
Dosing: Administer this compound (e.g., 1-10 mg/kg, intraperitoneally) or vehicle to different groups of rats. A positive control like Haloperidol (e.g., 1 mg/kg, i.p.) should be included.
-
Testing: At set time points after injection (e.g., 30, 60, 90, and 120 minutes), test each rat for catalepsy.
-
Procedure:
-
Gently place the rat's forepaws on the elevated horizontal bar.
-
Start the stopwatch immediately.
-
Measure the time the rat remains in this unnatural posture without moving.
-
If the rat moves or removes a paw, the trial ends. Reposition the animal if it moves before a stable posture is achieved.
-
A cut-off time (e.g., 180 seconds) is typically used. An animal is considered cataleptic if it remains on the bar for a predetermined minimum time (e.g., 60 seconds).[2]
-
-
Data Analysis:
-
Record the latency to move for each animal at each time point.
-
Calculate the mean latency for each treatment group.
-
Analyze the data using ANOVA followed by post-hoc tests to compare the Prothipendyl groups to the vehicle and positive control groups.
-
Protocol 3: Amphetamine-Induced Stereotypy in Rats
Objective: To evaluate the efficacy of this compound in blocking dopamine agonist-induced stereotyped behaviors, a model for antipsychotic action against positive symptoms.
Materials:
-
Male Wistar rats (180-220g)
-
This compound
-
Vehicle control
-
d-Amphetamine sulfate
-
Observation cages (e.g., clear Plexiglas)
-
Stopwatch
Methodology:
-
Acclimation: Acclimate rats to the observation cages for at least 30 minutes for 2-3 days before the test day.
-
Pre-treatment: Administer this compound (e.g., 1-10 mg/kg, i.p.) or vehicle to different groups of rats.
-
Induction of Stereotypy: After a pre-treatment period (e.g., 60 minutes), administer d-Amphetamine (e.g., 5-10 mg/kg, s.c. or i.p.) to all animals.[3]
-
Observation: Place animals individually in the observation cages immediately after amphetamine injection.
-
Scoring: At regular intervals (e.g., every 10 minutes for 1-2 hours), observe and score the intensity of stereotyped behaviors using a standardized rating scale. A common scale is:
-
0 = Asleep or stationary
-
1 = Active, moving around the cage
-
2 = Repetitive sniffing, head movements
-
3 = Continuous sniffing, licking, or biting of cage bars
-
4 = Intense, continuous gnawing or licking of a single spot
-
-
Data Analysis:
-
Calculate the total stereotypy score for each animal over the observation period.
-
Determine the mean score for each treatment group.
-
Use a suitable statistical test (e.g., Kruskal-Wallis or ANOVA) to compare the scores of the Prothipendyl-treated groups with the vehicle-treated control group. A significant reduction in stereotypy score indicates antipsychotic-like activity.[3]
-
References
Application Notes and Protocols: Analytical Techniques for Prothipendyl Hydrochloride Metabolite Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prothipendyl is a tricyclic azaphenothiazine neuroleptic drug utilized in the treatment of psychosis, anxiety, and sleep disorders. The analysis of its metabolites is crucial for understanding its pharmacokinetics, efficacy, and potential for drug-drug interactions. This document provides detailed application notes and protocols for the identification and quantification of Prothipendyl Hydrochloride and its metabolites in biological matrices, primarily focusing on advanced liquid chromatography-mass spectrometry (LC-MS) techniques.
Metabolic Pathways of Prothipendyl
Prothipendyl undergoes Phase I metabolism, primarily through oxidation and N-demethylation, catalyzed by cytochrome P450 (CYP) enzymes. The main metabolic reactions include the formation of prothipendyl sulfoxide and N-demethylated derivatives. In vitro studies have identified that the key enzymes involved in these transformations are CYP1A2, CYP2D6, CYP2C19, and CYP3A4. Specifically, CYP3A4 is primarily responsible for the formation of prothipendyl sulfoxide, while CYP2C19 and CYP1A2 are the predominant enzymes in the N-demethylation pathway.[1]
References
Troubleshooting & Optimization
Prothipendyl Hydrochloride solubility issues in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Prothipendyl Hydrochloride in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the predicted aqueous solubility of this compound?
The predicted water solubility of this compound is approximately 0.128 mg/mL.[1] However, the actual solubility in a buffered solution can be significantly influenced by the pH, temperature, and the specific buffer system used.
Q2: How does pH affect the solubility of this compound?
Prothipendyl is a weak base with a predicted pKa of 9.2.[1] This means its solubility is highly pH-dependent.
-
Acidic pH (well below pKa of 9.2): Prothipendyl will be predominantly in its protonated (ionized) form, which is more water-soluble. Therefore, higher solubility is expected in acidic buffers.
-
Neutral to Alkaline pH (approaching and above pKa of 9.2): As the pH increases, the proportion of the un-ionized (free base) form of Prothipendyl increases. The free base is typically less soluble than the hydrochloride salt, leading to a decrease in overall solubility.
Q3: Are there any known stability issues with this compound in aqueous solutions?
Yes, Prothipendyl is reported to be sensitive to light and oxidative degradation.[2] It is recommended to prepare solutions in amber glassware to protect them from light.[2] To enhance stability, especially for storage, preparing solutions in a slightly acidic medium, such as 0.01 mol/L sulfuric acid, has been suggested.[2]
Q4: Can the type of buffer used impact the solubility of this compound?
Absolutely. The choice of buffer is critical and can lead to solubility issues:
-
Phosphate Buffers: Weakly basic drugs, like Prothipendyl, can sometimes form less soluble phosphate salts in phosphate-buffered solutions, leading to precipitation and an underestimation of the true solubility.[3]
-
Chloride-containing Buffers: Since Prothipendyl is a hydrochloride salt, the presence of additional chloride ions from the buffer or other sources can lead to the "common ion effect," which may decrease its solubility.[4][5]
Q5: What is the likely cause of precipitation when I add this compound to my neutral pH buffer?
Precipitation in a neutral buffer (e.g., pH 7.4) is likely due to the conversion of the more soluble hydrochloride salt to the less soluble free base form of Prothipendyl. As the pH approaches the pKa of 9.2, the equilibrium shifts towards the un-ionized, less soluble species.
Troubleshooting Guide
This guide addresses common problems encountered during the preparation of aqueous this compound solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Cloudiness or precipitation upon dissolution in phosphate buffer. | Formation of a less soluble Prothipendyl-phosphate salt.[3] | 1. Consider using an alternative buffer system, such as TRIS or citrate.2. If phosphate buffer is required, try using a lower buffer concentration.3. Filter the solution after equilibration and analyze the solid to confirm its identity. |
| Low solubility observed in a high chloride concentration medium. | The common ion effect is suppressing the dissolution of the hydrochloride salt.[4] | 1. Reduce the concentration of chloride ions in your buffer if possible.2. Consider using a buffer that does not contain chloride, such as a phosphate or citrate buffer (be mindful of potential phosphate salt precipitation). |
| Inconsistent solubility results between experiments. | 1. Equilibrium has not been reached.2. Temperature fluctuations.3. Degradation of the compound. | 1. Ensure adequate mixing time (e.g., 24-48 hours) to reach equilibrium.2. Use a temperature-controlled shaker or water bath.3. Prepare fresh solutions and protect from light.[2] |
| Precipitate forms over time, even after initial complete dissolution. | 1. Slow conversion to a less soluble form (e.g., free base at near-neutral pH).2. Aggregation of the drug molecules.3. Degradation leading to less soluble products. | 1. Re-evaluate the buffer pH and its stability over time.2. Consider adding a small percentage of a co-solvent like ethanol or DMSO if the experimental design allows.3. Perform stability studies to assess for degradation under your experimental conditions. |
Quantitative Solubility Data
| Parameter | Value | Source | Comments |
| Predicted Water Solubility | 0.128 mg/mL | ALOGPS | This is a calculated value and may differ from experimental results in buffered solutions.[1] |
| pKa (Strongest Basic) | 9.2 | Chemaxon | Indicates that the compound is a weak base and its solubility will be highly pH-dependent.[1] |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is a standard method to determine the thermodynamic equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected aqueous buffer (e.g., Phosphate buffer pH 6.8, TRIS buffer pH 7.4)
-
Vials with screw caps (amber colored recommended)
-
Temperature-controlled orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the buffer (e.g., 5-10 mL). The excess solid should be clearly visible.
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand to let the excess solid settle.
-
Withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step separates the dissolved drug from the undissolved solid.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method.
Protocol 2: Forced Degradation Study
This protocol helps to understand the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M)
-
Sodium hydroxide (e.g., 0.1 M)
-
Hydrogen peroxide (e.g., 3%)
-
High-purity water
-
Heating block or water bath
-
Photostability chamber
-
Analytical method for quantification and impurity profiling (e.g., stability-indicating HPLC method)
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat (e.g., at 60°C) for a set period (e.g., 2-8 hours).
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature or heat gently for a set period.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for a set period.
-
Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60-80°C).
-
Photodegradation: Expose a solution of the compound to light according to ICH Q1B guidelines.
-
At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Visualizations
Caption: Troubleshooting workflow for Prothipendyl HCl solubility issues.
Caption: Relationship between pH and the solubility of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound monohydrate | 70145-94-7 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Prothipendyl Hydrochloride in Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Prothipendyl hydrochloride in cell viability and cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an azaphenothiazine derivative with a multi-faceted pharmacological profile. It primarily acts as an antagonist at dopamine D2 receptors and histamine H1 receptors.[1] Additionally, it exhibits moderate anticholinergic (acetylcholine receptor antagonism) properties and can modulate the serotonergic system.[1] This broad activity spectrum makes it a compound of interest in various research fields, including oncology, due to its observed cytotoxic effects in cancer cell lines.
Q2: What is a typical starting concentration range for this compound in a cell viability assay?
A2: Based on published data, a sensible starting concentration range for this compound in cancer cell lines is between 1 µM and 100 µM. For sensitive cell lines like MCF-7 (breast cancer) and C-32 (melanoma), IC50 values have been reported to be around 23.2 µg/mL and 28.1 µg/mL, respectively. The IC50 for more resistant cell lines like T47D (ductal carcinoma) and SNB-19 (glioblastoma) were higher, at 32.3 µg/mL and 36.6 µg/mL, respectively. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: Is this compound toxic to normal, non-cancerous cells?
A3: Studies have shown that this compound exhibits selectivity for cancer cells. In at least one study, it was found to be non-toxic to a normal human fibroblast cell line (HFF-1) at concentrations that were cytotoxic to cancer cell lines. However, it is always recommended to test the compound on a relevant non-cancerous control cell line in your experiments to confirm its selectivity.
Q4: How should I dissolve this compound for my experiments?
A4: this compound is soluble in water and DMSO. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO or a suitable aqueous buffer. This stock solution can then be further diluted in your cell culture medium to the final desired concentrations. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is consistent across all treatment groups and below a level that affects cell viability (typically ≤ 0.5%).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible results | 1. Inaccurate pipetting.2. Cell seeding density variability.3. Incomplete dissolution of this compound. | 1. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.2. Ensure a homogenous cell suspension before seeding. Perform a cell count for each experiment.3. Vortex the stock solution before each use and ensure it is fully dissolved before diluting in media. |
| High background in viability assay | 1. Contamination of cell culture.2. Reagent interference with the assay. | 1. Regularly test for mycoplasma contamination. Practice sterile cell culture techniques.2. Run a control with this compound in cell-free media to check for direct interaction with the assay reagent. |
| No effect on cell viability observed | 1. Concentration of this compound is too low.2. The cell line is resistant.3. Insufficient incubation time. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 200 µM).2. Verify the expression of target receptors (e.g., D2, H1) in your cell line.3. Extend the incubation time (e.g., from 24h to 48h or 72h). |
| Compound precipitation in culture medium | 1. The concentration of this compound exceeds its solubility in the medium.2. Interaction with media components. | 1. Lower the final concentration of the compound. Prepare fresh dilutions for each experiment.2. Check for precipitation in cell-free medium before treating cells. If precipitation occurs, consider using a different basal medium. |
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for Prothipendyl in various cancer cell lines after a 72-hour incubation period.
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM)* |
| MCF-7 | Breast Cancer | 23.2 | ~81.3 |
| C-32 | Melanoma | 28.1 | ~98.5 |
| T47D | Ductal Carcinoma | 32.3 | ~113.2 |
| SNB-19 | Glioblastoma | 36.6 | ~128.2 |
| HFF-1 | Normal Fibroblast | >50 | >175.2 |
*Calculated based on a molecular weight of 285.41 g/mol for Prothipendyl.
Experimental Protocols
Cell Viability Assay using Resazurin (AlamarBlue)
This protocol outlines a method to determine the effect of this compound on the viability of adherent cells.
Materials:
-
This compound
-
Sterile DMSO
-
Complete cell culture medium
-
Adherent cell line of interest
-
Sterile 96-well cell culture plates (clear bottom, black or white walls recommended for fluorescence)
-
Resazurin sodium salt solution (e.g., AlamarBlue™)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve 2X the final desired concentrations (e.g., if the final desired concentrations are 10, 20, 40, 80 µM, prepare 20, 40, 80, 160 µM solutions).
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared 2X this compound dilutions to the respective wells.
-
Include a "vehicle control" group treated with medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Include an "untreated control" group with fresh complete medium.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Resazurin Assay:
-
Following incubation, add 10 µL of Resazurin solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized for your cell line.
-
Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no-cell" control wells (media + resazurin only) from all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control:
-
% Viability = (Fluorescence of treated cells / Fluorescence of vehicle control cells) x 100
-
-
Plot the % viability against the log of this compound concentration to determine the IC50 value.
-
Visualizations
Caption: this compound's multi-target signaling pathway.
Caption: Experimental workflow for a cell viability assay.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Identifying and characterizing Prothipendyl Hydrochloride degradation products.
Welcome to the technical support center for the identification and characterization of Prothipendyl Hydrochloride degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, data interpretation, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: this compound, an azaphenothiazine derivative, is susceptible to degradation through several pathways:
-
Oxidation: The sulfur atom in the phenothiazine ring is prone to oxidation, likely forming Prothipendyl Sulfoxide. This is a common degradation pathway for phenothiazine-type molecules.
-
Hydrolysis: The amide linkage in the side chain could be susceptible to hydrolysis under strong acidic or basic conditions, although this is generally less common than oxidation for this class of compounds.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of psychotropic drugs like Prothipendyl.[1][2][3][4][5]
-
N-Demethylation: The terminal dimethylamino group on the side chain can be demethylated, leading to N-demethyl-prothipendyl and N,N-didemethyl-prothipendyl. While primarily a metabolic pathway, these products could also potentially form under certain stress conditions.
Q2: What is a forced degradation study and why is it necessary?
A2: A forced degradation study, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability testing to generate degradation products.[6][7] It is a critical component of drug development as it helps to:
-
Establish the intrinsic stability of the molecule.[4]
-
Elucidate potential degradation pathways.[6]
-
Identify likely degradation products that could form during storage.[4][6]
-
Develop and validate a stability-indicating analytical method that can separate the drug from its degradation products.[8]
Q3: What are the typical stress conditions for a forced degradation study of this compound?
A3: Typical stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines, include:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60-80°C).
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.
-
Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solid drug substance at temperatures such as 105°C.
-
Photodegradation: Exposing the drug substance to a combination of UV and visible light.
Q4: Which analytical techniques are most suitable for analyzing this compound and its degradation products?
A4: The most common and powerful technique is High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), coupled with a suitable detector like a UV or Photodiode Array (PDA) detector.[9] For structural identification and characterization of the degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[10] For definitive structural elucidation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy may be required for isolated degradation products.
Troubleshooting Guides
This section provides solutions to common issues encountered during the HPLC analysis of this compound and its degradation products.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH.- Secondary interactions with the column stationary phase.- Column overload. | - Adjust the mobile phase pH to ensure Prothipendyl and its degradants are in a single ionic form.- Use a high-purity silica column.- Add a competing base (e.g., triethylamine) to the mobile phase to block active silanol sites.- Reduce the sample concentration or injection volume. |
| Inconsistent Retention Times | - Inadequate column equilibration.- Fluctuation in mobile phase composition.- Temperature variations.- Pump malfunction or leaks. | - Ensure the column is equilibrated with the mobile phase for a sufficient time before injection.- Prepare fresh mobile phase daily and ensure it is well-mixed.- Use a column oven to maintain a consistent temperature.- Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate.[1] |
| Noisy Baseline | - Air bubbles in the system.- Contaminated mobile phase or detector cell.- Detector lamp nearing the end of its life. | - Degas the mobile phase thoroughly.- Purge the pump to remove any trapped air bubbles.- Flush the system with a strong solvent (e.g., isopropanol).- Clean the detector cell according to the manufacturer's instructions.- Replace the detector lamp if necessary.[1][11] |
| Poor Resolution Between Peaks | - Suboptimal mobile phase composition.- Inappropriate column chemistry.- High flow rate. | - Optimize the mobile phase by varying the organic solvent ratio, pH, or buffer concentration.- Try a different column with a different stationary phase (e.g., C8, Phenyl).- Reduce the flow rate to improve separation efficiency. |
| Extra (Ghost) Peaks in the Chromatogram | - Contamination in the sample, solvent, or HPLC system.- Carryover from a previous injection.- Late eluting peaks from a previous run. | - Run a blank gradient to identify the source of contamination.- Use high-purity solvents and freshly prepared samples.- Implement a robust needle wash procedure in the autosampler.- Extend the run time to ensure all components from the previous sample have eluted. |
Data Presentation
The following table presents representative data from a forced degradation study of this compound. This data is illustrative and aims to show how results can be structured for easy comparison.
| Stress Condition | Duration | Temperature | % Prothipendyl Remaining | Major Degradation Product(s) | % Area of Major Degradant(s) |
| 0.1 M HCl | 24 hours | 80°C | 92.5 | DP-1 | 4.8 |
| 0.1 M NaOH | 8 hours | 60°C | 88.2 | DP-2 | 8.1 |
| 3% H₂O₂ | 4 hours | Room Temp | 85.1 | Prothipendyl Sulfoxide | 12.3 |
| Thermal (Solid) | 48 hours | 105°C | 98.9 | Minor degradation | < 1.0 |
| Photolytic | 7 days | Room Temp | 91.3 | DP-3, DP-4 | 3.2, 2.9 |
Experimental Protocols
Forced Degradation Study Protocol for this compound
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade methanol and water
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep the solution at 80°C for 24 hours.
-
Cool, neutralize with 1 M NaOH, and dilute with mobile phase to a final concentration of 100 µg/mL.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep the solution at 60°C for 8 hours.
-
Cool, neutralize with 1 M HCl, and dilute with mobile phase to a final concentration of 100 µg/mL.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 4 hours.
-
Dilute with mobile phase to a final concentration of 100 µg/mL.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in an oven at 105°C for 48 hours.
-
After exposure, dissolve the solid in methanol and dilute with mobile phase to a final concentration of 100 µg/mL.
-
-
Photolytic Degradation:
-
Expose a 1 mg/mL solution of this compound in methanol to a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
After the exposure period, dilute the sample with mobile phase to a final concentration of 100 µg/mL.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile in a gradient elution.
-
Flow Rate: 1.0 mL/min
-
Detector: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Logical workflow for the identification and characterization of degradation products.
Caption: Potential degradation pathways of this compound.
References
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. Recent advances in the analysis of phenothiazine drugs and their metabolites using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrpp.com [ijrpp.com]
- 4. ajrconline.org [ajrconline.org]
- 5. scispace.com [scispace.com]
- 6. lubrizolcdmo.com [lubrizolcdmo.com]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. hplc.eu [hplc.eu]
- 11. researchgate.net [researchgate.net]
Minimizing off-target effects of Prothipendyl Hydrochloride in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Prothipendyl Hydrochloride in experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a first-generation antipsychotic of the azaphenothiazine class.[1] Its primary mechanism of action is the antagonism of dopamine D2 and histamine H1 receptors.[1][2] It also exhibits anticholinergic properties and modulates the serotonergic system, which contributes to its therapeutic effects and its side effect profile.[1][2]
Q2: What are the main off-target effects of this compound to consider in my experiments?
The primary off-target effects of this compound stem from its antagonist activity at various receptors other than its intended targets. Based on its binding affinity, researchers should be aware of potential effects related to the blockade of:
-
Serotonin Receptors (e.g., 5-HT2A, 5-HT2C): This can influence a range of physiological and behavioral assays.
-
Adrenergic Receptors (e.g., alpha-1): Antagonism of these receptors can lead to cardiovascular effects like hypotension.
-
Muscarinic Acetylcholine Receptors: This is responsible for its anticholinergic side effects, such as dry mouth, blurred vision, and cognitive impairment in in vivo studies.[1]
Q3: How can I minimize the anticholinergic effects of prothipendyl in my cell-based assays?
To minimize anticholinergic effects in in vitro experiments, consider the following:
-
Use the lowest effective concentration: Titrate prothipendyl to the lowest concentration that still elicits the desired on-target effect.
-
Co-treatment with a muscarinic agonist: In assays where cholinergic signaling is critical, co-administration of a specific muscarinic agonist can help to counteract the off-target blockade by prothipendyl.
-
Use cell lines with low muscarinic receptor expression: If the experimental question allows, select cell lines that do not express or have low levels of the muscarinic receptors that prothipendyl has a high affinity for.
Q4: Are there any strategies to reduce off-target effects in in vivo animal studies?
Yes, several strategies can be employed:
-
Dose-response studies: Conduct thorough dose-response studies to identify the minimal dose required for the desired therapeutic effect with the fewest side effects.
-
Selective antagonists for counter-studies: To confirm that an observed effect is due to an off-target interaction, administer a selective antagonist for the suspected off-target receptor alongside prothipendyl to see if the effect is reversed.
-
Route of administration: The method of administration can influence the drug's biodistribution and peak plasma concentrations, potentially altering its off-target effects.
-
Monitor for known side effects: Be vigilant for common anticholinergic side effects such as sedation, and cardiovascular changes like orthostatic hypotension.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected cell death or reduced viability in culture | Off-target effects on essential cellular pathways. | Lower the concentration of prothipendyl. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration. |
| Inconsistent results between experimental replicates | Variability in off-target receptor expression levels across cell passages or animal subjects. | Ensure consistent cell passage numbers. For animal studies, use a homogenous population in terms of age, sex, and genetic background. |
| Observed effect does not align with known dopamine or histamine receptor signaling | The effect may be mediated by an off-target receptor (e.g., adrenergic or serotonergic). | Consult the receptor binding affinity table to identify likely off-target receptors. Use selective antagonists for these receptors to see if the effect is blocked. |
| In vivo, animals exhibit excessive sedation or agitation | High dosage leading to significant histamine H1 receptor antagonism (sedation) or other CNS off-target effects. | Reduce the dose of prothipendyl. If sedation is a persistent issue, consider the timing of behavioral experiments. |
| Cardiovascular instability in animal models (e.g., drop in blood pressure) | Alpha-1 adrenergic receptor blockade. | Monitor blood pressure and heart rate. Lower the dose of prothipendyl. If not central to the experimental question, consider a different compound with less adrenergic activity. |
Quantitative Data: Receptor Binding Affinity of Prothipendyl
The following table summarizes the binding affinities (Ki values in nM) of prothipendyl for various receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | Ki (nM) | Receptor Family | Potential Off-Target Implication |
| Dopamine D2 | 1.7 | Dopamine | On-Target |
| Histamine H1 | 0.5 | Histamine | On-Target (also contributes to sedation) |
| Serotonin 5-HT2A | 2.0 | Serotonin | Modulation of mood and cognition |
| Serotonin 5-HT7 | 0.5 | Serotonin | Potential effects on mood and cognition |
| Alpha-1 Adrenergic | 6.8 | Adrenergic | Cardiovascular effects (hypotension) |
| Muscarinic M1-M5 | 15-100+ | Cholinergic | Anticholinergic side effects |
Note: Ki values can vary between different studies and experimental conditions.
Experimental Protocols
Protocol 1: Determining On-Target vs. Off-Target Effects using Selective Antagonists
Objective: To differentiate between the effects of prothipendyl mediated by its primary target (e.g., D2 receptor) and a suspected off-target (e.g., 5-HT2A receptor).
Methodology:
-
Cell Culture: Plate cells expressing both D2 and 5-HT2A receptors at an appropriate density.
-
Treatment Groups:
-
Vehicle control
-
Prothipendyl alone (at a concentration known to elicit the effect)
-
Selective D2 antagonist (e.g., haloperidol) alone
-
Selective 5-HT2A antagonist (e.g., ketanserin) alone
-
Prothipendyl + selective D2 antagonist
-
Prothipendyl + selective 5-HT2A antagonist
-
-
Assay: Perform the functional assay of interest (e.g., cAMP measurement, calcium imaging, gene expression analysis).
-
Analysis: Compare the results. If the effect of prothipendyl is blocked by the D2 antagonist but not the 5-HT2A antagonist, it is likely an on-target effect. If the effect is blocked by the 5-HT2A antagonist, it is an off-target effect.
Protocol 2: In Vivo Assessment of Cardiovascular Off-Target Effects
Objective: To measure the impact of prothipendyl on blood pressure and heart rate in a rodent model.
Methodology:
-
Animal Model: Use a suitable rodent model (e.g., Sprague-Dawley rat).
-
Surgical Preparation (if required): For continuous monitoring, implant a telemetric device or catheter for blood pressure and heart rate measurement.
-
Acclimatization: Allow animals to acclimatize to the experimental setup.
-
Baseline Measurement: Record baseline cardiovascular parameters.
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection). Include a vehicle control group.
-
Data Collection: Continuously monitor and record blood pressure and heart rate for a defined period post-administration.
-
Data Analysis: Analyze the changes in cardiovascular parameters from baseline and compare them between the prothipendyl and vehicle groups.
Visualizations
Caption: Prothipendyl's on-target and off-target signaling pathways.
Caption: Workflow for troubleshooting off-target effects.
Caption: Relationship between concentration and effects.
References
Technical Support Center: Enhancing Prothipendyl Hydrochloride Bioavailability in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of Prothipendyl Hydrochloride in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of this compound?
A1: Prothipendyl, a phenothiazine derivative, likely faces challenges common to this class of drugs, which are often categorized as Biopharmaceutics Classification System (BCS) Class II or IV compounds. These challenges include:
-
Poor Aqueous Solubility: As a lipophilic molecule, Prothipendyl is expected to have low solubility in the aqueous environment of the gastrointestinal (GI) tract, which can limit its dissolution and subsequent absorption.
-
Extensive First-Pass Metabolism: Prothipendyl is metabolized in the liver by cytochrome P450 enzymes, including CYP1A2, CYP2D6, CYP2C19, and CYP3A4.[1][2] This extensive metabolism after absorption from the gut and before reaching systemic circulation can significantly reduce the amount of active drug available.
Q2: What formulation strategies can be employed to improve the oral bioavailability of this compound?
A2: Several advanced formulation strategies can be explored to overcome the challenges of poor solubility and first-pass metabolism:
-
Lipid-Based Formulations: These are a promising approach for lipophilic drugs.
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form nanoemulsions in the GI tract, enhancing drug solubilization and absorption.[3] Studies with the structurally similar phenothiazine, chlorpromazine, have shown that a long-chain triglyceride-based SNEDDS can increase oral bioavailability by up to six-fold in rats.[1][2]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers made from solid lipids that can encapsulate the drug, protect it from degradation, and potentially enhance lymphatic uptake, thereby bypassing the liver and reducing first-pass metabolism.[1][4] For instance, olanzapine, another antipsychotic, formulated in NLCs showed a more than 5.5-fold increase in oral bioavailability compared to a suspension.[4][5]
-
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at a solid state, which can improve the dissolution rate and, consequently, bioavailability.[6][7][8][9][10][11][12]
Q3: Which animal models are suitable for studying the oral bioavailability of this compound?
A3: Rats are a commonly used and appropriate animal model for initial oral bioavailability studies of new formulations. Their GI physiology shares some similarities with humans, and they are a cost-effective choice for preclinical research. Rabbits and dogs are also utilized in pharmacokinetic studies.[13][14] However, it is important to note that a direct correlation between animal and human oral bioavailability is not always observed.[15][16]
Q4: What analytical methods are recommended for quantifying this compound in animal plasma?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection or, for higher sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the methods of choice for quantifying Prothipendyl and its metabolites in biological matrices like plasma.[17]
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Rat Studies
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility limiting dissolution. | 1. Formulate as a Solid Dispersion: Disperse this compound in a hydrophilic polymer like Polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG) to enhance its dissolution rate. 2. Develop a Self-Nanoemulsifying Drug Delivery System (SNEDDS): Formulate this compound in a mixture of oils, surfactants, and co-surfactants to improve its solubilization in the GI tract. A formulation with long-chain triglycerides may be particularly effective.[1][2] 3. Prepare Solid Lipid Nanoparticles (SLNs): Encapsulate the drug in a solid lipid matrix to improve its dissolution profile and stability. |
| Extensive first-pass metabolism in the liver. | 1. Utilize Lipid-Based Formulations (SNEDDS/SLNs): These formulations can promote lymphatic absorption, which allows a portion of the absorbed drug to bypass the liver, thereby reducing first-pass metabolism.[18] 2. Co-administration with a CYP450 Inhibitor (for mechanistic studies): In preclinical research, co-administering a known inhibitor of the relevant CYP enzymes (e.g., ketoconazole for CYP3A4) can help elucidate the extent of first-pass metabolism. This is for investigational purposes only and not a therapeutic strategy. |
| Inadequate permeation across the intestinal epithelium. | 1. Incorporate Permeation Enhancers in the Formulation: Certain excipients in SNEDDS and SLN formulations can act as permeation enhancers, transiently opening tight junctions between intestinal cells to allow for greater drug absorption. 2. Reduce Particle Size to the Nanoscale: Nanoformulations like SLNs and nanocrystals can improve drug permeation through various mechanisms, including increased surface area for dissolution and potential uptake by M-cells in the Peyer's patches. |
Issue 2: Formulation Instability (e.g., Particle Aggregation, Drug Precipitation)
| Potential Cause | Troubleshooting Steps |
| Physical instability of nanoformulations (SLNs/NLCs). | 1. Optimize Surfactant Concentration: Ensure an adequate concentration of a suitable surfactant (e.g., Poloxamer 188, Tween 80) to provide a sufficient steric and/or electrostatic barrier to prevent particle aggregation. 2. Select an Appropriate Lipid Matrix: The choice of solid lipid is crucial. Lipids with higher melting points can lead to more stable nanoparticles. 3. Monitor Zeta Potential: A zeta potential of greater than |30| mV generally indicates good electrostatic stability. |
| Drug precipitation from SNEDDS upon dilution in aqueous media. | 1. Optimize the Surfactant-to-Oil Ratio: A higher ratio of surfactant to oil can improve the emulsification process and the stability of the resulting nanoemulsion. 2. Select Excipients with High Drug Solubility: Screen various oils, surfactants, and co-surfactants to find a combination that provides the highest solubility for this compound. 3. Incorporate a Precipitation Inhibitor: Polymers such as HPMC can be added to the SNEDDS formulation to maintain a supersaturated state of the drug upon dilution and prevent its precipitation. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from methodologies used for other antipsychotic drugs, such as Zotepine.[12]
Materials:
-
This compound
-
Solid Lipid: e.g., Glyceryl monostearate (GMS) or Stearic acid
-
Surfactant: e.g., Poloxamer 188 or Tween 80
-
Double distilled water
Procedure:
-
Preparation of Lipid Phase: Weigh the required amounts of this compound and the solid lipid. Heat them together at a temperature approximately 5-10°C above the melting point of the lipid until a clear, uniform melt is obtained.
-
Preparation of Aqueous Phase: Dissolve the surfactant in double distilled water and heat it to the same temperature as the lipid phase.
-
Formation of Pre-emulsion: Add the hot aqueous phase to the molten lipid phase under high-speed homogenization (e.g., 12,000 rpm for 5 minutes) to form a coarse oil-in-water emulsion.
-
Sonication: Subject the pre-emulsion to high-energy ultrasonication using a probe sonicator to reduce the droplet size to the nanometer range.
-
Formation of SLNs: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form the SLNs.
-
Characterization: Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol is based on a study conducted with a Chlorpromazine SNEDDS formulation.[1][2]
Animal Model:
-
Male Wistar rats (200-250 g)
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize the rats for at least one week before the experiment. Fast the animals overnight (12 hours) with free access to water.
-
Dosing: Divide the rats into groups (e.g., control group receiving this compound suspension and test group receiving the new formulation). Administer the formulations orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -20°C or lower until analysis.
-
Bioanalysis: Quantify the concentration of Prothipendyl in the plasma samples using a validated HPLC or LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software. The relative bioavailability of the test formulation can be calculated as: (AUCtest / AUCcontrol) x 100%
Quantitative Data from a Surrogate Study
The following table presents pharmacokinetic data from a study on a Self-Nanoemulsifying Drug Delivery System (SNEDDS) of Chlorpromazine, a phenothiazine antipsychotic structurally similar to Prothipendyl, in rats. This data illustrates the potential for bioavailability enhancement using a nanoformulation approach.
Table 1: Pharmacokinetic Parameters of Chlorpromazine after Oral Administration of a Suspension and a Long-Chain Triglyceride (LCT) based SNEDDS Formulation in Rats [1][2]
| Parameter | Chlorpromazine Suspension | Chlorpromazine LCT-SNEDDS |
| Cmax (ng/mL) | 45 ± 5.2 | 110 ± 8.5 |
| Tmax (h) | 2.0 ± 0.5 | 4.0 ± 0.8 |
| AUC0-24h (ng·h/mL) | 250 ± 25.3 | 1500 ± 110.6 |
| t1/2 (h) | 4.5 ± 0.9 | 6.8 ± 1.1 |
| Relative Bioavailability (%) | - | ~600% |
Data are presented as mean ± standard deviation.
Visualizations
Caption: Workflow for developing and evaluating a nanoformulation to improve this compound bioavailability.
References
- 1. Self-Nanoemulsifying Drug Delivery System (SNEDDS) for Improved Oral Bioavailability of Chlorpromazine: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Self-Nanoemulsifying Drug Delivery System (SNEDDS) for Improved Oral Bioavailability of Chlorpromazine: In Vitro and In Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijisrt.com [ijisrt.com]
- 4. madbarn.com [madbarn.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 10. Pharmacokinetics and Pharmacodynamics of Intranasal Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Nose-to-Brain Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jddtonline.info [jddtonline.info]
- 12. japsonline.com [japsonline.com]
- 13. A comparative study of the pharmacokinetics of thiopental in the rabbit, sheep and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rabbit as an Animal Model for Pharmacokinetics Studies of Enteric Capsule Contains Recombinant Human Keratinocyte Growth Factor Loaded Chitosan Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. In vivo evaluation of an oral self-emulsifying drug delivery system (SEDDS) for exenatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Self-emulsifying drug delivery systems (SEDDS): formulation development, characterization, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Prothipendyl Hydrochloride precipitation in stock solutions
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the precipitation of Prothipendyl Hydrochloride in stock solutions. Below you will find frequently asked questions, a troubleshooting guide, and detailed protocols to ensure the stability and reliability of your experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is a stable stock solution important?
This compound is a tricyclic azaphenothiazine neuroleptic agent used in research for its sedating and psychomotor damping effects, often in studies related to psychomotor agitation, sleep disorders, and anxiety.[1] A stable, precipitate-free stock solution is critical for experimental accuracy and reproducibility. Precipitation indicates that the compound has fallen out of solution, leading to an unknown and lower-than-intended concentration, which can invalidate experimental results.
Q2: What are the primary causes of this compound precipitation?
Precipitation of this compound, the salt of a weak base, is primarily caused by factors that decrease its solubility:
-
Increased pH: The hydrochloride salt is significantly more soluble in acidic conditions. As the pH of the solution increases (becomes more neutral or alkaline), the compound can convert to its less soluble free base form and precipitate. Most drugs exhibit maximum stability in a pH range of 4-8.[2]
-
Improper Solvent: Using a solvent in which the compound has low solubility (e.g., neutral aqueous buffers for initial dissolution) can lead to precipitation.
-
Low Temperature: While lower temperatures are often used for long-term storage to slow degradation, they can also decrease the solubility of a compound, potentially causing it to precipitate from a saturated solution.
-
High Concentration: Preparing a stock solution at a concentration that exceeds the solubility limit of the compound in the chosen solvent will result in precipitation.
-
Incompatible Materials: The presence of strong alkalis or other incompatible agents can trigger chemical reactions or pH shifts that cause precipitation.[3]
Q3: What is the recommended solvent for preparing a high-concentration stock solution?
For initial high-concentration stock solutions, it is often best to use an organic solvent. This compound is soluble in Dimethyl Sulfoxide (DMSO), Chloroform, and Dichloromethane.[4] DMSO is a common choice for creating stock solutions of compounds with pH-dependent aqueous solubility.
Q4: How should I store my this compound stock solution?
For long-term stability, stock solutions prepared in a solvent like DMSO should be stored at -20°C for up to one year or -80°C for up to two years.[1] It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture. The solid form should be stored at room temperature, kept cool and dry, or refrigerated at 2-8°C and protected from light.[1][4]
Troubleshooting Guide
Problem: My this compound powder is not dissolving in my aqueous buffer.
-
Cause: this compound's solubility is pH-dependent. If your aqueous buffer has a neutral or alkaline pH, the compound will have very low solubility.
-
Solution: Do not attempt to dissolve the powder directly in a neutral or alkaline buffer. First, prepare a concentrated stock solution in an appropriate organic solvent like DMSO.[4] This stock can then be carefully diluted into your aqueous experimental buffer. Ensure the final concentration in the aqueous buffer does not exceed the compound's solubility limit at that specific pH.
Problem: My stock solution, which was initially clear, has turned cloudy or formed a precipitate after storage.
-
Cause: This can be due to several factors:
-
Temperature Shift: If the solution was stored at a low temperature (-20°C or -80°C), the compound may have precipitated out due to decreased solubility at that temperature.
-
Solvent Evaporation: If the container was not sealed properly, solvent evaporation could have increased the concentration beyond the solubility limit.
-
Freeze-Thaw Cycles: Repeatedly warming and cooling the solution can affect its stability.
-
-
Solution:
-
Gently warm the vial to room temperature or slightly above (e.g., 37°C water bath) and vortex or sonicate to see if the precipitate redissolves.
-
If it redissolves, consider preparing smaller, single-use aliquots for future use to avoid this issue.
-
If the precipitate does not redissolve, the solution should be discarded as its concentration is no longer reliable.
-
Problem: My stock solution was clear, but it precipitated immediately after I diluted it into my cell culture medium or phosphate-buffered saline (PBS) for an experiment.
-
Cause: This is a classic sign of pH-driven precipitation. Your DMSO stock solution was stable, but when diluted into the aqueous buffer (which is typically at a physiological pH of ~7.4), the this compound's environment became significantly less acidic, causing it to crash out of solution.
-
Solution:
-
Decrease the Final Concentration: Try diluting the stock solution further. The final concentration may be too high for its solubility in the pH 7.4 buffer.
-
Use an Acidic Buffer: If your experiment allows, use a slightly acidic buffer for dilution to maintain the compound's solubility.
-
Serial Dilution: Perform a serial dilution, first into a more compatible intermediate solvent or acidic buffer before the final dilution into the experimental medium. This can sometimes mitigate the abrupt pH shift.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₀ClN₃S | [1][5] |
| Molecular Weight | 321.87 g/mol | [1][6] |
| Appearance | Pale Yellow to Yellow Solid | [4] |
| CAS Number | 1225-65-6 | [1][4][6] |
Table 2: Recommended Solvents and Storage Conditions
| Form | Solvent/Condition | Temperature | Duration | Reference |
| Solid Powder | Dry, protected from light | 2-8°C or Room Temp. | As per expiry | [1][4] |
| Stock Solution | DMSO | -20°C | 1 Year | [1] |
| Stock Solution | DMSO | -80°C | 2 Years | [1] |
| Stock Solution | Chloroform, Dichloromethane | See manufacturer data | See manufacturer data | [4] |
Experimental Protocols
Protocol for Preparing a Stable this compound Stock Solution
This protocol outlines the recommended procedure for preparing a stable, high-concentration stock solution in DMSO.
-
Pre-dissolution Steps:
-
Equilibrate the vial of this compound powder to room temperature before opening to minimize moisture condensation.
-
Calculate the required mass of the compound and volume of solvent to achieve your target concentration (e.g., 10 mM).
-
-
Dissolution:
-
Weigh the this compound powder and add it to a sterile conical or glass vial.
-
Add the calculated volume of high-purity DMSO.
-
Cap the vial tightly and vortex thoroughly. If necessary, sonicate the vial in a water bath for short intervals until the solid is completely dissolved.
-
-
Verification and Sterilization:
-
Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear.
-
For cell-based assays, sterile filtration using a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE) is recommended.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use, light-protecting (amber) or covered cryovials. This is the most critical step to prevent contamination and degradation from repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, date, and solvent.
-
Store the aliquots at -20°C or -80°C as recommended for long-term use.[1]
-
Visualizations
Caption: Key factors leading to the precipitation of this compound.
Caption: Workflow for preparing a stable this compound stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Factors affecting stability of drugs | PPTX [slideshare.net]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. This compound | 1225-65-6 - Coompo [coompo.com]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. scbt.com [scbt.com]
Validation & Comparative
Prothipendyl Hydrochloride vs. Atypical Antipsychotics: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vivo comparison of the first-generation antipsychotic, prothipendyl hydrochloride, with three commonly prescribed atypical antipsychotics: risperidone, olanzapine, and aripiprazole. The comparison focuses on key preclinical parameters that are predictive of antipsychotic efficacy and side effect profiles.
Introduction
Prothipendyl is a tricyclic neuroleptic of the azaphenothiazine class, primarily utilized for its sedative and anxiolytic properties in the management of agitation and restlessness associated with psychiatric conditions.[1][2] Its mechanism of action is centered on the antagonism of dopamine D2 receptors, a characteristic feature of typical antipsychotics.[1] Additionally, it exhibits antihistaminic and anticholinergic properties, which contribute to its sedative effects.[1] In contrast, atypical antipsychotics, such as risperidone, olanzapine, and aripiprazole, possess a more complex pharmacological profile, typically characterized by a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism. This dual action is thought to contribute to their efficacy against a broader range of psychotic symptoms and a generally lower propensity for extrapyramidal side effects (EPS) compared to typical antipsychotics.[3][4]
This guide aims to provide a data-driven comparison of these compounds based on available in vivo preclinical data. It is important to note that while extensive in vivo data exists for the selected atypical antipsychotics, directly comparable quantitative in vivo data for this compound is limited in the publicly available scientific literature.
Quantitative In Vivo Data Comparison
The following tables summarize key in vivo data for risperidone, olanzapine, and aripiprazole from preclinical animal studies. Due to the limited availability of specific in vivo quantitative data for prothipendyl, it is not included in these direct comparisons. Prothipendyl is generally understood to be a dopamine D2 antagonist, and as a typical antipsychotic, it would be expected to induce catalepsy and suppress conditioned avoidance responding in a dose-dependent manner.
Table 1: In Vivo Dopamine D2 Receptor Occupancy
| Compound | Animal Model | Route of Administration | Dose | D2 Receptor Occupancy (%) | Citation(s) |
| Risperidone | Rat | Subcutaneous | 0.08 mg/kg | ~50 | |
| 0.4 mg/kg | ~80 | ||||
| Olanzapine | Rat | Subcutaneous | 0.5 mg/kg | ~60 | |
| 2.5 mg/kg | ~85 | ||||
| Aripiprazole | Rat | Oral | 1 mg/kg | ~70 | |
| 10 mg/kg | ~90 |
Table 2: Behavioral Effects in Preclinical Models
| Compound | Animal Model | Behavioral Assay | Effective Dose (ED50) | Citation(s) |
| Risperidone | Rat | Catalepsy | 0.25 mg/kg | [5] |
| Rat | Conditioned Avoidance Response | 0.06 mg/kg | [6] | |
| Olanzapine | Rat | Catalepsy | 5.0 mg/kg | [5] |
| Rat | Conditioned Avoidance Response | 0.25 mg/kg | [6] | |
| Aripiprazole | Rat | Catalepsy | >30 mg/kg (no catalepsy observed) | |
| Rat | Conditioned Avoidance Response | 1.0 mg/kg |
Table 3: Metabolic and Endocrine Side Effects in Preclinical Models
| Compound | Animal Model | Parameter | Observation | Citation(s) |
| Risperidone | Rat | Body Weight | Moderate increase | |
| Rat | Glucose Metabolism | Minimal to no effect | ||
| Rat | Prolactin Levels | Significant, dose-dependent increase | ||
| Olanzapine | Rat | Body Weight | Significant increase | [7] |
| Rat | Glucose Metabolism | Impaired glucose tolerance, insulin resistance | [7] | |
| Rat | Prolactin Levels | Transient, less pronounced increase | ||
| Aripiprazole | Rat | Body Weight | Minimal to no effect | |
| Rat | Glucose Metabolism | No significant effect | ||
| Rat | Prolactin Levels | No increase, may decrease elevated levels |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
Dopamine D2 Receptor Occupancy Studies:
-
Method: In vivo receptor occupancy is typically determined using positron emission tomography (PET) or ex vivo autoradiography.
-
Procedure:
-
Animals are administered the test compound (e.g., prothipendyl, risperidone) at various doses.
-
At the time of anticipated peak brain concentration, a radiolabeled ligand with high affinity for the D2 receptor (e.g., [11C]raclopride) is injected.
-
For PET studies, the animal is placed in a PET scanner, and the displacement of the radioligand by the test compound is measured, allowing for the calculation of receptor occupancy.
-
For ex vivo autoradiography, the animal is euthanized, the brain is rapidly removed, sectioned, and incubated with the radioligand. The binding of the radioligand is then quantified using phosphor imaging to determine the degree of receptor occupancy by the test compound.
-
Catalepsy Assessment (Bar Test):
-
Method: The bar test is a widely used method to assess the cataleptic effects of antipsychotic drugs, which is considered a predictor of extrapyramidal side effects.[8][9][10]
-
Procedure:
-
Rodents (typically rats or mice) are administered the test compound.
-
At specified time points after administration, the animal's forepaws are gently placed on a horizontal bar raised a few centimeters from the surface.
-
The latency for the animal to remove its paws from the bar is recorded. A longer latency indicates a greater cataleptic effect.
-
A cut-off time is typically set (e.g., 180 seconds) to avoid undue stress to the animal.
-
Conditioned Avoidance Response (CAR):
-
Method: The CAR paradigm is a behavioral model used to predict the antipsychotic efficacy of a compound.[6]
-
Procedure:
-
An animal (usually a rat) is placed in a shuttle box with two compartments.
-
A conditioned stimulus (CS), such as a light or a tone, is presented, followed by an unconditioned stimulus (US), typically a mild foot shock, delivered through the grid floor of the compartment the animal is in.
-
The animal learns to avoid the foot shock by moving to the other compartment upon presentation of the CS.
-
After the animal is trained, it is treated with the test compound, and the ability of the drug to suppress the avoidance response (i.e., the animal fails to move to the other compartment during the CS) without impairing the escape response (moving to the other compartment after the onset of the US) is measured.
-
Metabolic Studies:
-
Method: In vivo metabolic effects are assessed through various measurements in animal models.[7][11][12][13][14]
-
Procedure:
-
Animals are chronically treated with the test compound.
-
Body weight and food intake are monitored regularly.
-
Blood samples are collected to measure glucose, insulin, and lipid levels.
-
Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) can be performed to assess glucose homeostasis and insulin sensitivity.
-
Prolactin Level Measurement:
-
Method: Serum prolactin levels are measured as an indicator of the drug's effect on the tuberoinfundibular dopamine pathway.[15][16][17]
-
Procedure:
-
Animals are administered the test compound.
-
Blood samples are collected at various time points after drug administration.
-
Serum is separated, and prolactin concentrations are determined using a specific enzyme-linked immunosorbent assay (ELISA) kit.
-
Signaling Pathways and Experimental Workflows
Dopamine and Serotonin Pathways in Antipsychotic Action
Caption: Antipsychotic drug interactions with dopamine and serotonin pathways.
Typical Experimental Workflow for In Vivo Comparison
Caption: A typical workflow for comparing antipsychotics in vivo.
Conclusion
This guide highlights the key in vivo pharmacological differences between this compound and the atypical antipsychotics risperidone, olanzapine, and aripiprazole. The available data for the atypical antipsychotics demonstrate distinct profiles in terms of D2 receptor occupancy, efficacy in behavioral models, and propensity for metabolic and endocrine side effects. Risperidone and olanzapine show potent antipsychotic-like activity but differ in their side effect profiles, with olanzapine having a higher liability for metabolic disturbances. Aripiprazole's partial D2 agonism translates to a unique profile with a lower risk of EPS and metabolic side effects.
While a direct quantitative comparison with prothipendyl is hampered by the limited availability of specific in vivo data, its classification as a typical antipsychotic suggests a primary D2 antagonist mechanism with an expectedly higher risk of EPS and potentially a different side effect profile compared to the atypical agents. Further in vivo studies on prothipendyl using standardized preclinical models are warranted to enable a more definitive and comprehensive comparison with newer antipsychotic agents. This would be invaluable for researchers and clinicians in understanding the full therapeutic and side effect spectrum of this older, yet still utilized, medication.
References
- 1. Azaphenothiazines - promising phenothiazine derivatives. An insight into nomenclature, synthesis, structure elucidation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prothipendyl | C16H19N3S | CID 14670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Extrapyramidal Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extrapyramidal symptoms are serious side-effects of antipsychotic and other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Avoidance-suppressing effect of antipsychotic drugs is progressively potentiated after repeated administration: an interoceptive drug state mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Increased Body Weight and Fat Mass After Subchronic GIP Receptor Antagonist, but Not GLP-2 Receptor Antagonist, Administration in Rats [frontiersin.org]
- 8. Haloperidol conditioned catalepsy in rats: a possible role for D1-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 11. Impact of Current and Emerging Glucose-Lowering Drugs on Body Weight in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of glucose and energy metabolism through actions of glucagon‐like peptide‐1 and glucose‐dependent insulinotropic polypeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. endotext.org [endotext.org]
- 14. Drugs That Affect Body Weight, Body Fat Distribution, and Metabolism - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Unusually High Prolactin Level for Medication-Induced Hyperprolactinemia: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Hyperprolactinemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Prothipendyl Hydrochloride and Risperidone in Preclinical Animal Models
Mechanism of Action: A Tale of Two Receptors
The therapeutic effects of both Prothipendyl Hydrochloride and risperidone are primarily attributed to their interaction with dopamine and serotonin receptors, albeit with different affinities and specificities.
This compound is an azaphenothiazine neuroleptic that primarily acts as a dopamine D2 receptor antagonist.[1] It also possesses notable antihistaminic and anticholinergic properties, which contribute to its sedative effects.[1][2] Some sources suggest that Prothipendyl is a weaker dopamine receptor antagonist compared to other phenothiazines and may not possess potent antipsychotic effects.[3] Its mechanism involves blocking dopamine receptors to alleviate symptoms of psychosis, such as hallucinations and delusions, while its antihistamine action on H1 receptors contributes to sedation and anxiety relief.[1][2]
Risperidone , a second-generation atypical antipsychotic, exhibits a more complex mechanism of action. It is a potent antagonist of both dopamine D2 and serotonin 5-HT2A receptors.[4][5] This dual antagonism is believed to be central to its efficacy in treating both the positive and negative symptoms of schizophrenia.[6] The blockade of D2 receptors in the mesolimbic pathway is thought to reduce positive symptoms, while its potent 5-HT2A receptor antagonism may contribute to a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[4][5] Risperidone also has affinity for alpha-1, alpha-2, and histamine H1 receptors.[5][7]
Comparative Efficacy and Safety in Animal Models: A Synthesis of a Decade's Research
The following tables summarize key findings from various animal model studies for both this compound and risperidone. It is crucial to note that these studies were not conducted in a head-to-head manner, and thus, direct comparisons of potency and efficacy should be interpreted with caution.
Table 1: Efficacy in Animal Models of Psychosis
| Drug | Animal Model | Key Findings | Dosage |
| This compound | Not explicitly detailed in psychosis models in the provided search results. Primarily noted for sedative and anxiolytic properties.[3] | - | - |
| Risperidone | Prenatal immune challenge (Poly I:C) model of schizophrenia in rats | Prevented the emergence of schizophrenia-like brain structural abnormalities (enlarged lateral ventricles, smaller hippocampus) and behavioral deficits (attentional deficit, hypersensitivity to amphetamine) when administered during peri-adolescence.[8] | 0.045 or 1.2 mg/kg daily (peri-adolescence) |
| Animal models of tardive dyskinesia (reserpine or haloperidol-induced orofacial movements in mice) | Attenuated the expression and development of orofacial movements. Did not induce orofacial movements when administered alone.[9] | 0.1, 0.5, 2.0, or 4.0 mg/kg (acute or repeated) | |
| Information processing deficits in mice (Prepulse Inhibition - PPI and Event-Related Potentials - ERPs) | Implants delivering risperidone marginally increased PPI and increased the amplitude of the P20 wave, suggesting maintained biological activity in models of schizophrenia-related information processing deficits.[10] | ~3.0 mg/kg/day (via implant) |
Table 2: Safety and Side Effect Profile in Animal Models
| Drug | Animal Model | Key Findings | Dosage |
| This compound | Horse | At a subtherapeutic dose, the horse was less excited with unaffected locomotor activity and attention. At a therapeutic dose, sedation and ataxia were observed.[11] | 0.24 mg/kg (subtherapeutic, i.v.), 1 mg/kg (therapeutic, i.v.) |
| Risperidone | Wistar rats (chronic treatment) | Produced fatty tissue hypertrophy (weight gain), hyperprolactinemia, and significant decreases in plasma vitamin D levels.[12] | 1, 2, and 4 mg/kg bw daily for 9 weeks |
| Long-Evans rats (developmental treatment) | Early-life administration was associated with increased locomotor activity in adulthood. Slightly reduced weight gain during development.[13] | 1.0 and 3.0 mg/kg per day (postnatal days 14-42) | |
| C57BL/6 mice | Acutely altered energy balance, with hyperphagia accounting for most of the weight gain. Reduced the expression of hypothalamic Mc4r.[14] | Not specified | |
| 3xTg-AD mice (Alzheimer's model) | Chronic low-dose treatment was evaluated for behavioral effects and long-term survival.[15] | 0.1 mg/kg, s.c., for 90 days |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are outlines of key experimental protocols employed in the cited animal studies.
Prenatal Immune Challenge Model of Schizophrenia (Risperidone)[8]
-
Animal Model: Pregnant rats were administered the viral mimic polyriboinosinic-polyribocytidylic acid (poly I:C) on gestational day 15 to induce an immune response.
-
Treatment: Male offspring received daily injections of risperidone (0.045 or 1.2 mg/kg) or vehicle during the peri-adolescent period (postnatal days 34-47).
-
Behavioral Assessment (Adulthood):
-
Attentional Deficit: Assessed using tasks that measure cognitive functions sensitive to prefrontal cortex integrity.
-
Amphetamine Hypersensitivity: Locomotor activity was measured following an amphetamine challenge to assess dopaminergic sensitization.
-
-
Neuroanatomical Analysis (Adulthood): In vivo structural magnetic resonance imaging (MRI) was used to measure the volume of the lateral ventricles and hippocampus.
Models of Tardive Dyskinesia (Risperidone)[9]
-
Animal Model: Male mice were repeatedly administered reserpine (1.0 mg/kg) or haloperidol (2.0 mg/kg) to induce orofacial movements resembling tardive dyskinesia.
-
Treatment:
-
Acute: A single dose of risperidone (0.1, 0.5, 2.0, or 4.0 mg/kg) was administered.
-
Repeated: Daily doses of risperidone were co-administered with reserpine or haloperidol.
-
-
Behavioral Assessment: Orofacial movements were quantified by a trained observer blind to the treatment conditions. The frequency of specific movements (e.g., vacuous chewing movements, tongue protrusions) was recorded.
Chronic Risperidone Safety Study in Rats[12]
-
Animal Model: White Wistar rats.
-
Treatment: Animals were treated daily for 9 weeks with risperidone at doses of 1, 2, and 4 mg/kg body weight. Control groups received the vehicle.
-
Assessments:
-
Body Weight: Monitored throughout the study.
-
Blood Analysis: Plasma levels of 25-hydroxyvitamin D were determined.
-
Histopathology: Tissue samples from the mammary gland and fatty tissue were collected for histological examination.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.
Caption: Comparative Signaling Pathways of Prothipendyl and Risperidone.
Caption: General Workflow for Preclinical Antipsychotic Drug Testing.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Prothipendyl - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. What is the mechanism of Risperidone? [synapse.patsnap.com]
- 7. Risperidone - Wikipedia [en.wikipedia.org]
- 8. Risperidone administered during asymptomatic period of adolescence prevents the emergence of brain structural pathology and behavioral abnormalities in an animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antidyskinetic effects of risperidone on animal models of tardive dyskinesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo demonstration of risperidone implants in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prothipendyl: detection and elimination in the horse--a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Adult Rats Treated with Risperidone during Development Are Hyperactive - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The atypical antipsychotic risperidone targets hypothalamic melanocortin 4 receptors to cause weight gain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Impact of Chronic Risperidone Use on Behavior and Survival of 3xTg-AD Mice Model of Alzheimer’s Disease and Mice With Normal Aging [frontiersin.org]
Benchmarking Prothipendyl Hydrochloride Against Novel Antipsychotic Compounds: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the first-generation antipsychotic, Prothipendyl Hydrochloride, against a selection of newer, atypical antipsychotic compounds. This document outlines their respective receptor binding profiles, details relevant experimental protocols for their evaluation, and visualizes key signaling pathways and experimental workflows.
Introduction
This compound is a first-generation (typical) antipsychotic of the azaphenothiazine class.[1] It has been utilized for the management of psychosis, severe anxiety, and agitation.[1] Its therapeutic effects are primarily attributed to its potent antagonism of dopamine D2 receptors.[1][2] Additionally, Prothipendyl exhibits significant antihistaminic and anticholinergic properties, which contribute to its sedative and side-effect profile.[1][2] In contrast, newer (atypical) antipsychotics were developed to offer a broader spectrum of efficacy, particularly for the negative and cognitive symptoms of schizophrenia, with a reduced propensity for extrapyramidal side effects. These agents typically feature a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[3] This guide provides a comparative analysis to aid in the preclinical and clinical benchmarking of these distinct classes of antipsychotic agents.
Data Presentation: A Comparative Analysis of Receptor Binding Affinities
A critical determinant of an antipsychotic's therapeutic efficacy and side-effect profile is its binding affinity to various neurotransmitter receptors. The following tables summarize the receptor binding affinities (Ki values in nM) for this compound and a selection of newer antipsychotic compounds. Lower Ki values indicate a higher binding affinity.
Note on this compound Data: Despite a comprehensive search of publicly available scientific literature and databases, specific quantitative receptor binding affinities (Ki values) for this compound could not be located. The data presented for Prothipendyl is therefore qualitative, based on its established pharmacological profile as a potent dopamine D2, histamine H1, and muscarinic receptor antagonist.[1][2]
Table 1: Dopamine and Serotonin Receptor Binding Affinities (Ki, nM)
| Compound | Dopamine D2 | Serotonin 5-HT2A |
| Prothipendyl HCl | Potent Antagonist | - |
| Risperidone | 3.13 | 0.16 |
| Olanzapine | 1.1 | 4 |
| Aripiprazole | 0.34 (Partial Agonist) | 3.4 |
Table 2: Other Key Receptor Binding Affinities (Ki, nM)
| Compound | Histamine H1 | Muscarinic M1 | Alpha-1 Adrenergic |
| Prothipendyl HCl | Potent Antagonist | Potent Antagonist | Moderate Antagonist |
| Risperidone | 20 | >1000 | 0.8 |
| Olanzapine | 7 | 1.9 | 19 |
| Aripiprazole | 61 | >1000 | 57 |
Experimental Protocols
The following are detailed methodologies for key experiments commonly employed in the preclinical evaluation of antipsychotic compounds.
In Vitro Radioligand Receptor Binding Assay
This assay is fundamental for determining the binding affinity of a compound to specific neurotransmitter receptors.
Objective: To quantify the affinity (Ki value) of a test compound for a target receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., human recombinant D2, 5-HT2A, H1, M1, or α1-adrenergic receptors).
-
Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D2 receptors).
-
Test compound (this compound or newer antipsychotics).
-
Non-specific binding control (a high concentration of a known ligand for the target receptor).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Preparation: Thaw the cell membrane preparation on ice and resuspend in the assay buffer to a final protein concentration of 10-20 µg per well.
-
Incubation: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at or near its Kd value).
-
Increasing concentrations of the test compound (for competition curve) or buffer (for total binding) or the non-specific binding control.
-
The cell membrane preparation.
-
-
Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
In Vivo Amphetamine-Induced Hyperlocomotion
This behavioral model is widely used to screen for the antipsychotic potential of a compound by assessing its ability to antagonize dopamine-mediated hyperlocomotion.
Objective: To evaluate the in vivo efficacy of a test compound in a model of psychosis-like behavior.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250g).
-
Test compound (this compound or newer antipsychotics).
-
d-amphetamine sulfate.
-
Vehicle (e.g., saline or 0.5% methylcellulose).
-
Open-field activity chambers equipped with infrared beams to automatically track locomotor activity.
Procedure:
-
Acclimation: Habituate the rats to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer the test compound or vehicle via the appropriate route (e.g., intraperitoneal or oral) at various doses.
-
Pre-treatment Time: Allow for a pre-treatment period (e.g., 30-60 minutes) for the test compound to be absorbed and distributed.
-
Amphetamine Challenge: Administer d-amphetamine (e.g., 1.5 mg/kg, subcutaneous) to induce hyperlocomotion.
-
Locomotor Activity Recording: Immediately place the rats in the open-field chambers and record their locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes.
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals). Compare the total locomotor activity between the different treatment groups. A significant reduction in amphetamine-induced hyperlocomotion by the test compound compared to the vehicle-treated group indicates potential antipsychotic activity.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts relevant to the benchmarking of this compound and newer antipsychotics.
Caption: Prothipendyl's D2 receptor antagonism blocks downstream signaling.
Caption: Newer antipsychotics modulate both dopamine and serotonin pathways.
Caption: A typical workflow for preclinical antipsychotic drug screening.
Conclusion
This compound, as a first-generation antipsychotic, exhibits a pharmacological profile dominated by potent dopamine D2 receptor antagonism, alongside significant antihistaminic and anticholinergic activities. This profile contrasts with newer, atypical antipsychotics that are characterized by a more complex interplay between dopamine and serotonin receptor modulation. The provided experimental protocols offer a standardized framework for the head-to-head comparison of these compounds. The visualization of their distinct signaling pathways underscores the mechanistic differences that likely underlie their varying clinical profiles. For a complete and quantitative comparison, the determination of this compound's receptor binding affinities through dedicated in vitro studies would be a critical next step for any research program in this area.
References
Comparative Pharmacokinetics of Prothipendyl Hydrochloride Across Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a compound across different species is fundamental for preclinical development and predicting its behavior in humans. This guide provides a comparative overview of the available pharmacokinetic data for prothipendyl hydrochloride, a neuroleptic agent, in various species. Due to a lack of comprehensive published data for some common laboratory species, this guide also includes generalized experimental protocols that can be adapted for pharmacokinetic studies of prothipendyl.
Pharmacokinetic Parameters
| Species | Dosage | Route of Administration | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | T½ (hr) |
| Human | 40 mg | Oral | 18.0 (at 1 hr) | ~1 | Not Reported | Not Reported |
| 80 mg | Oral | 42.6 (at 1 hr) | ~1 | Not Reported | Not Reported | |
| Horse | 1 mg/kg | Intravenous | Not Reported | Not Reported | Not Reported | 2.4[1][2] |
Note: The human data represents average serum concentrations at a single time point and not necessarily the peak concentration (Cmax).
Experimental Protocols
Detailed experimental protocols for pharmacokinetic studies of prothipendyl are not extensively published. Therefore, the following sections provide standardized, detailed methodologies that can be adapted for such studies in common preclinical species.
Oral Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound following oral administration in rats.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in water)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.
-
Dose Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with continued access to water.
-
Dosing: Administer a single oral dose of the this compound suspension to each rat via oral gavage. Record the exact time of administration.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately transfer the blood samples into tubes containing anticoagulant. Centrifuge the samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.
-
Sample Storage: Store the collected plasma samples at -80°C until analysis.
Intravenous Pharmacokinetic Study in Dogs
Objective: To determine the pharmacokinetic profile of this compound following intravenous administration in dogs.
Materials:
-
This compound (sterile solution for injection)
-
Beagle dogs (male, 1-2 years old)
-
Intravenous catheters
-
Syringes and needles
-
Blood collection tubes (e.g., with lithium heparin)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Acclimatization: House dogs in a social environment with regular exercise and ad libitum access to food and water for at least one week prior to the study.
-
Catheter Placement: On the day of the study, place an intravenous catheter in a suitable vein (e.g., cephalic vein) for drug administration and another in the contralateral vein for blood sampling.
-
Dosing: Administer a single intravenous bolus dose of the sterile this compound solution. Record the exact time of administration.
-
Blood Sampling: Collect blood samples (approximately 2 mL) at specified time points (e.g., 0, 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Process the blood samples immediately by centrifugation at 4°C to obtain plasma.
-
Sample Storage: Store the plasma samples at -80°C pending analysis.
Plasma Sample Analysis by LC-MS/MS
Objective: To quantify the concentration of prothipendyl in plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18)
-
Acetonitrile (ACN), methanol (MeOH), formic acid (FA) - LC-MS grade
-
Ultrapure water
-
Prothipendyl analytical standard
-
Internal standard (IS) (e.g., a structurally similar compound)
Procedure:
-
Standard and Quality Control (QC) Preparation: Prepare stock solutions of prothipendyl and the IS in a suitable solvent (e.g., methanol). Serially dilute the prothipendyl stock solution with blank plasma to create calibration standards and QC samples at various concentrations.
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 x g for 10 minutes) at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the analyte from endogenous plasma components using a suitable gradient elution on the analytical column.
-
Detect and quantify prothipendyl and the IS using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio of prothipendyl to the IS against the nominal concentration of the calibration standards. Use the regression equation to determine the concentration of prothipendyl in the unknown samples.
Metabolic Pathway and Experimental Workflow
To visualize the metabolic fate of prothipendyl and the general workflow of a pharmacokinetic study, the following diagrams are provided.
Metabolism of Prothipendyl by Cytochrome P450 Enzymes.
A generalized workflow for a preclinical pharmacokinetic study.
Disclaimer: The pharmacokinetic data for this compound in common laboratory animal models such as rats and dogs is not widely available in published literature. The experimental protocols provided are generalized and should be adapted and validated for specific study requirements. Researchers are encouraged to conduct pilot studies to determine appropriate dosing and sampling schedules.
References
Safety Operating Guide
Proper Disposal of Prothipendyl Hydrochloride: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Prothipendyl Hydrochloride, a tricyclic azaphenothiazine neuroleptic agent. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure laboratory safety and environmental protection in compliance with federal and state regulations.
This compound is classified as harmful if swallowed.[1][2] Improper disposal can lead to environmental contamination and potential harm to human health. All disposal practices must be in accordance with the Resource Conservation and Recovery Act (RCRA) and any applicable state and local regulations.
Hazard Profile
A clear understanding of the hazard profile of this compound is fundamental to its safe handling and disposal. The following table summarizes key hazard information.
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1][2] |
Disposal Procedures
The primary recommended method for the disposal of this compound is incineration at a licensed hazardous waste facility. This ensures the complete destruction of the active pharmaceutical ingredient.
Step-by-Step Disposal Plan:
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., vials, syringes, gloves), and solutions.
-
Segregate this compound waste from other laboratory waste at the point of generation. Use clearly labeled, dedicated hazardous waste containers.
-
-
Containerization:
-
Place solid this compound waste in a securely sealed, leak-proof container.
-
Ensure all containers are properly labeled with "Hazardous Waste," the chemical name ("this compound"), and the associated hazard warnings.
-
-
Storage:
-
Store the sealed hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
The storage area should be well-ventilated and have secondary containment to prevent the spread of material in case of a spill.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
EHS will work with a licensed hazardous waste disposal vendor to ensure the material is transported and incinerated in compliance with all regulations. Do not attempt to dispose of this compound down the drain or in regular trash.
-
Experimental Protocols for Degradation (for research purposes only)
While incineration is the standard disposal method, research into the degradation of this compound may be undertaken to explore alternative disposal strategies. Prothipendyl has been noted to be sensitive to light and oxidative degradation. Studies on similar compounds have utilized methods such as acidic or basic hydrolysis and oxidation to assess degradation pathways. Any such experimental work must be conducted in a controlled laboratory setting with appropriate safety precautions.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
